molecular formula C5H9NO B1396133 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Cat. No.: B1396133
CAS No.: 1048962-48-6
M. Wt: 99.13 g/mol
InChI Key: UVMHKNOMRGEMLC-NGQZWQHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-6-Amino-3-oxabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-6-Amino-3-oxabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer both structural rigidity and favorable pharmacological properties is paramount. Among these, trans-6-Amino-3-oxabicyclo[3.1.0]hexane has emerged as a valuable building block, offering a unique combination of a conformationally restricted framework and versatile chemical functionality. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the pivotal role of this constrained amino acid analog in medicinal chemistry, from its fundamental structural attributes to its application in the design of novel therapeutics.

The Core Principle: Conformational Restriction and its Implications

The central tenet behind the utility of trans-6-amino-3-oxabicyclo[3.1.0]hexane lies in the concept of conformational restriction.[1][2][3] Unlike their flexible acyclic counterparts, the fused cyclopropane and tetrahydrofuran rings of this bicyclic system lock the molecule into a well-defined three-dimensional shape.[4] This pre-organization of the molecular geometry can significantly reduce the entropic penalty upon binding to a biological target, a principle that often translates to enhanced binding affinity and potency.[2][3] By presenting its amino functional group in a specific and predictable orientation, this scaffold allows for precise and high-affinity interactions with protein binding pockets.

The introduction of such structural constraints is a well-established strategy in medicinal chemistry to improve a ligand's pharmacological profile.[1][3] By limiting the number of accessible conformations, researchers can more effectively probe the bioactive conformation required for interaction with a target, leading to the design of more selective and potent drug candidates.[1]

Structural Features and Bioisosteric Potential

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold can be viewed as a rigid mimetic of various key biological motifs, most notably as a constrained analog of γ-aminobutyric acid (GABA) and as a proline surrogate.[4]

  • Constrained γ-Amino Acid Mimetic: The fixed distance and spatial relationship between the amino group and the bicyclic core mimic the extended conformation of GABA, a major inhibitory neurotransmitter in the central nervous system. This makes it an attractive scaffold for the design of ligands for GABA receptors and transporters.

  • Proline Bioisostere: The rigid bicyclic system can also serve as a bioisosteric replacement for proline, a unique amino acid that induces kinks in peptide chains.[4] The defined geometry of the 3-azabicyclo[3.1.0]hexane system, a close analog, has been shown to mimic the poly-L-proline type II conformation, a common secondary structure in proteins.[4][5] This makes derivatives of this scaffold valuable tools in the design of peptidomimetics with improved metabolic stability and cell permeability.

The presence of the oxygen atom in the 3-position introduces a potential hydrogen bond acceptor, which can further enhance binding interactions and modulate the physicochemical properties of the molecule, such as solubility and polarity.

Synthesis and Chemical Accessibility

trans-6-Amino-3-oxabicyclo[3.1.0]hexane is commercially available as its hydrochloride salt, facilitating its direct use as a building block in synthetic chemistry.[6][7] The synthesis of the broader 3-azabicyclo[3.1.0]hexane scaffold, a close structural relative, has been extensively studied and can be achieved through various synthetic routes, including palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[8] These established synthetic methodologies provide a foundation for the preparation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery: A Landscape of Therapeutic Potential

While specific examples of marketed drugs containing the trans-6-amino-3-oxabicyclo[3.1.0]hexane core are not yet prevalent, the broader class of bicyclo[3.1.0]hexane derivatives has shown significant promise in various therapeutic areas. The foundational principles demonstrated by these related compounds strongly suggest the potential of the title compound.

Central Nervous System (CNS) Disorders

The ability of the bicyclo[3.1.0]hexane framework to mimic key neurotransmitter pharmacophores has led to its exploration in the context of CNS disorders. For instance, 1-aryl-3-azabicyclo[3.1.0]hexanes have been investigated as potent inhibitors of norepinephrine, serotonin, and dopamine reuptake, highlighting their potential as antidepressants and anxiolytics.[9][10] The conformational rigidity of the scaffold is crucial for achieving high affinity and selectivity for the monoamine transporters.

Metabolic Diseases

Conformationally restricted dipeptidyl peptidase-IV (DPP-IV) inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold have been developed. DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The rigid scaffold allows for optimal presentation of the pharmacophoric elements required for potent and selective inhibition of the enzyme.

Pain Management

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as potent and selective µ-opioid receptor ligands.[11] The constrained nature of the bicyclic core is instrumental in achieving high affinity for the receptor and in fine-tuning the functional activity of the ligands, offering potential for the development of novel analgesics with improved side-effect profiles.

Experimental Protocols and Workflows

The integration of trans-6-amino-3-oxabicyclo[3.1.0]hexane into a drug discovery pipeline follows a well-defined workflow, from initial synthesis to biological evaluation.

General Synthetic Workflow for Incorporation

A typical workflow for incorporating the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold into a target molecule is depicted below. This generally involves standard peptide coupling or reductive amination protocols, leveraging the primary amine as a versatile chemical handle.

Synthetic Workflow cluster_0 Scaffold Preparation cluster_1 Coupling Reaction cluster_2 Purification and Characterization cluster_3 Final Product Scaffold trans-6-Amino-3-oxabicyclo[3.1.0]hexane (Building Block) Coupling Peptide Coupling or Reductive Amination Scaffold->Coupling React with Carboxylic Acid/Aldehyde Purification Chromatography (e.g., HPLC) Coupling->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Target Molecule Characterization->Final_Product

Caption: General synthetic workflow for incorporating the scaffold.

Illustrative Biological Evaluation Pathway

The biological evaluation of compounds derived from this scaffold is dictated by the therapeutic target of interest. A generalized pathway for assessing the activity of these compounds is outlined below.

Biological Evaluation cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Synthesized Compound Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Compound->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., IC50 Determination) Compound->Enzyme_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Reporter Gene Assay) Binding_Assay->Cell_Based_Assay Active Compounds Enzyme_Assay->Cell_Based_Assay Active Compounds ADME_Tox ADME/Toxicity Profiling Cell_Based_Assay->ADME_Tox Potent & Selective Leads In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy

Caption: Generalized workflow for biological evaluation.

Future Perspectives

The strategic application of conformationally restricted building blocks like trans-6-amino-3-oxabicyclo[3.1.0]hexane will continue to be a cornerstone of modern drug discovery. As our understanding of the structural biology of therapeutic targets deepens, the ability to design and synthesize rigid scaffolds that precisely complement the target's binding site will become increasingly crucial. The unique stereochemical and electronic properties of this particular scaffold, coupled with its synthetic accessibility, position it as a valuable asset in the medicinal chemist's toolbox for the development of the next generation of selective and potent therapeutics.

References

  • Molecules. (2021). The Use of Conformational Restriction in Medicinal Chemistry. MDPI.
  • Current Medicinal Chemistry. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • ResearchGate. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Journal of the American Chemical Society. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system.
  • Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.
  • Google Patents. (n.d.). WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.
  • Google Patents. (n.d.). US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
  • ResearchGate. (n.d.). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System.
  • PubMed. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.
  • NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. [Link]

  • K. M. Pharma Solution Private Limited. (n.d.). TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. K. M. Pharma Solution Private Limited. [Link]

  • ResearchGate. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
  • ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.
  • Encyclopedia.pub. (2022). Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.

Sources

The Rigid Morpholine: Structural & Synthetic Guide to 3-Oxabicyclo[3.1.0]hexane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ring" Effect

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic rings to saturated, three-dimensional scaffolds. The 3-oxabicyclo[3.1.0]hexane core represents a premier solution to this challenge. By fusing a cyclopropane ring to a tetrahydrofuran (THF) moiety, this scaffold acts as a conformationally restricted bioisostere of morpholine and proline.

For drug developers, this specific amine derivative offers three critical advantages:

  • Vector Control: It locks substituents in precise vectors (Endo/Exo), maximizing ligand-protein binding affinity.

  • Lipophilicity Modulation: It lowers LogD compared to carbocyclic analogs due to the ether oxygen, improving metabolic stability (LLE).

  • pkA Tuning: The inductive effect of the oxygen atom (3-position) modulates the basicity of amines at the 1, 2, or 6-positions, often reducing hERG liability.

Structural Dynamics & Stereochemistry

The 3-oxabicyclo[3.1.0]hexane system is not a static entity; its reactivity and biological profile are dictated by its unique "boat-like" pucker. Unlike the flexible morpholine ring, which flips between chair conformers, this bicyclic system is rigid.

The Boat Conformation

The fusion of the three-membered ring forces the five-membered ether ring into a permanent envelope/boat conformation .

  • Bridgehead Carbons (C1/C5): These are pyramidalized, creating significant ring strain (~25 kcal/mol).

  • The Oxygen (O3): The oxygen atom usually sits at the "prow" of the boat.

Stereochemical Nomenclature (Endo vs. Exo)

When functionalizing this scaffold with an amine (specifically at the C6 position, the most common vector for diversity), stereochemistry is binary and critical:

  • Exo-isomer: The amine substituent points away from the oxygen ring (convex face). This is generally the thermodynamically preferred product in carbene insertions due to steric avoidance.

  • Endo-isomer: The amine points towards the oxygen ring (concave face). This isomer is often more potent in biological targets requiring a compact "folded" motif but is synthetically harder to access.

NMR Validation (Self-Validating Protocol)

Distinguishing endo from exo is the first failure point in synthesis. You must use


 coupling constants  between the bridgehead protons (H1/H5) and the cyclopropyl proton (H6).
FeatureExo-Amine (Trans-relationship)Endo-Amine (Cis-relationship)
H1-H6 Coupling (

)
Small (

Hz)
Large (

Hz)
NOESY Signal Strong NOE between H6 and H2/H4 (axial)Strong NOE between H6 and H1/H5
Chemical Shift (

H6)
Upfield (Shielded)Downfield (Deshielded)

Expert Insight: Always run a NOESY experiment. The coupling constants can vary based on N-substitution, but the NOE cross-peak between H6 and the bridgehead protons (H1/H5) is the definitive "fingerprint" for the endo isomer.

Synthetic Access: The Diazoacetate Route

While the Simmons-Smith reaction is classic for simple cyclopropanations, the synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine is best achieved via Rhodium-catalyzed carbenoid insertion followed by a Curtius rearrangement. This route is scalable and allows for stereocontrol.

Workflow Visualization

SynthesisWorkflow cluster_sep Critical Purification Point Start 2,5-Dihydrofuran Step1 Cyclopropanation (Rh2(OAc)4, N2CHCO2Et) Start->Step1 Inter1 Bicyclic Ester (Exo/Endo Mix) Step1->Inter1 Carbene Insertion Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Saponification Inter2 Carboxylic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA, tBuOH) Inter2->Step3 Isocyanate Intermediate Product N-Boc-3-oxabicyclo [3.1.0]hexan-6-amine Step3->Product Trapping

Figure 1: Synthetic workflow for the C6-amine derivative. Note the critical separation of diastereomers at the ester stage.

Detailed Protocol: C6-Amine Synthesis

Objective: Synthesis of exo-tert-butyl (3-oxabicyclo[3.1.0]hexan-6-yl)carbamate.

Reagents:

  • 2,5-Dihydrofuran (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Rhodium(II) acetate dimer (

    
    ) (0.5 mol%)
    
  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

Step-by-Step Methodology:

  • Carbenoid Insertion (Safety Critical):

    • To a flame-dried flask under Argon, add 2,5-dihydrofuran and

      
       in dry DCM.
      
    • Slow Addition: Add EDA via syringe pump over 4–6 hours at 0°C. Rapid addition leads to EDA dimerization (fumarate/maleate formation) and explosion risks.

    • Validation: Monitor disappearance of the diazo peak in IR (

      
      ).
      
    • Workup: Filter through a celite plug to remove Rhodium. Concentrate.

    • Separation: Isolate the exo-ester via silica gel chromatography (Hexane/EtOAc gradient). The exo isomer typically elutes first.

  • Saponification:

    • Dissolve the exo-ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 12h.[1]

    • Acidify to pH 3 with 1N HCl and extract with EtOAc. This yields the pure exo-carboxylic acid.

  • Curtius Rearrangement (The Amine Install):

    • Dissolve the acid in anhydrous Toluene. Add Triethylamine (1.5 eq) and DPPA (1.1 eq).

    • Heat to 80°C for 2 hours. Evolution of

      
       gas indicates isocyanate formation.
      
    • Add excess tert-butanol (tBuOH) and reflux for 12 hours.

    • Result: The N-Boc protected amine.[2] Deprotection with TFA/DCM yields the free amine salt.

Physicochemical Profiling (Drug Design Context)

Why choose this scaffold over a standard piperidine or morpholine? The data favors the bicyclic system for lowering lipophilicity while maintaining steric bulk.

PropertyMorpholine3-Oxabicyclo[3.1.0]hexaneImpact on Drug Design
Conformation Flexible (Chair flip)Rigid (Locked Boat)Higher selectivity; lower entropic penalty upon binding.
Basicity (

)
~8.3~7.5 - 8.0 (position dependent)Reduced basicity can lower hERG binding and improve CNS penetration.
Lipophilicity (

)
Baseline-0.5 to -1.0 (vs carbocycle)The ether oxygen lowers LogP significantly compared to the bicyclo[3.1.0]hexane carbocycle.
Metabolic Stability ModerateHighBlocked oxidation sites; the cyclopropane ring is metabolically robust.
The "Ether Effect"

The O3 atom is not just for solubility. Through the anomeric effect , it stabilizes the pseudo-axial orientation of electron-withdrawing groups at C2/C4, further rigidifying the scaffold. In the C6-amine derivatives, the oxygen acts as a hydrogen bond acceptor (HBA) that is spatially distinct from the amine hydrogen bond donor (HBD), creating a strong "pharmacophore vector."

References

  • Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Charette, A. B.; Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][3] Organic Reactions.[1][3][4] Link

  • Wurts, N. R., et al. (2012). "Design and synthesis of 3-oxabicyclo[3.1.0]hexane-6-amine derivatives as novel mGluR2/3 agonists." Journal of Medicinal Chemistry.
  • Rees, J. C.; Whittaker, D. (1981).[5] "The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR." Organic Magnetic Resonance, 15(4), 363–369.[5] Link

  • Doyle, M. P., et al. (1993). "Highly enantioselective syntheses of functionalized cyclopropanes with dirhodium(II) catalysts." Journal of the American Chemical Society.

Sources

Technical Guide: trans-6-Amino-3-oxabicyclo[3.1.0]hexane as a Conformationally Restricted Building Block

[1]

Executive Summary

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold represents a high-value "chimeric" building block in modern medicinal chemistry.[1] It merges the conformational rigidity of the bicyclo[3.1.0]hexane system with the physicochemical advantages of an ether linkage (reduced lipophilicity, hydrogen bond acceptance).

Unlike its carbocyclic parent or the flexible morpholine/piperidine analogues, this core offers a unique vector orientation (approx. 120° substituent angle) and a defined "boat-like" puckering that locks pharmacophores into bioactive conformations. It is increasingly utilized to improve metabolic stability by blocking metabolic soft spots and to enhance selectivity by restricting rotatable bonds.

Part 1: Structural & Physicochemical Profile[2][3]

Conformational Geometry

The 3-oxabicyclo[3.1.0]hexane system exists predominantly in a boat-like conformation .[1] The fusion of the three-membered cyclopropane ring to the five-membered tetrahydrofuran ring creates significant ring strain, which rigidifies the structure.

  • Vector Analysis: The C6-amine and the C3-oxygen (or substituents at C3) display a defined spatial relationship.[1] In the trans (exo) isomer, the amine points away from the concave face of the bicyclic system, minimizing steric clash and projecting the amine into a solvent-accessible region.

  • Puckering: The oxygen atom at position 3 reduces the ring strain slightly compared to the carbocyclic analogue but significantly alters the electronic profile.

Physicochemical Properties (Comparative)

The introduction of the oxygen atom lowers the cLogP and increases aqueous solubility compared to the all-carbon parent.

Propertytrans-6-Amino-3-oxabicyclo[3.1.0]hexanetrans-6-Aminobicyclo[3.1.0]hexane (Carbocycle)Morpholine (Flexible Analog)
MW (Free Base) ~99.13 Da~97.16 Da87.12 Da
cLogP -0.7 to -0.30.2 to 0.5-0.86
H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)
H-Bond Donors 1 (NH2)1 (NH2)1 (NH)
Topological Polar Surface Area (TPSA) ~35 Ų~26 Ų~29 Ų
Conformational Entropy Low (Rigid)Low (Rigid)High (Flexible)

Part 2: Synthetic Methodologies

The synthesis of the trans-isomer (often referred to as exo in the context of the cyclopropane fusion relative to the bridgehead) is non-trivial due to the need for stereocontrol during the ring closure. The most robust route utilizes an intramolecular cyclopropanation of diazoacetates , a method pioneered for these heterocycles by Renslo et al.

Primary Route: Intramolecular Rhodium-Catalyzed Cyclopropanation

This route is preferred for its scalability and ability to access the specific 3-oxa core from readily available allylic ether precursors.[1]

Mechanism & Workflow
  • Precursor Assembly: Alkylation of a 2-butene-1,4-diol derivative or cinnamyl alcohol type precursor.[1]

  • Diazo Formation: Formation of an allylic diazoacetate.

  • Cyclopropanation: Rh(II)-catalyzed intramolecular reaction to form the bicyclic lactone.

  • Functional Group Manipulation: Hydrolysis of the lactone followed by Curtius rearrangement to install the amine.

Visual Workflow (DOT Diagram)

SynthesisRouteStartAllylic Alcohol(e.g., cis-2-butene-1,4-diol deriv.)DiazoAllylic DiazoacetateStart->Diazo 1. Diketene or ClCOCH2COCl2. p-ABSA, DBU LactoneBicyclic Lactone(3-oxabicyclo[3.1.0]hexan-2-one)Diazo->Lactone Rh2(OAc)4 (cat)CH2Cl2, Reflux AcidCarboxylic AcidIntermediateLactone->Acid 1. LiOH/H2O2. Jones Ox. or direct functionalization IsocyanateIsocyanate(Curtius Rearrangement)Acid->Isocyanate DPPA, TEA, tBuOH(Curtius) Producttrans-6-Amino-3-oxabicyclo[3.1.0]hexaneIsocyanate->Product HCl/DioxaneDeprotection

Caption: Figure 1.[1][2] Stereoselective synthesis of the trans-amino core via intramolecular Rh(II) cyclopropanation and Curtius rearrangement.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol is adapted from standard procedures for [3.1.0] systems (e.g., Renslo, Org. Lett. 2005).[1]

Step 1: Preparation of the Diazoacetate Precursor

  • Reactants: Dissolve cis-2-butene-1,4-diol mono-protected ether (1.0 equiv) in CH₂Cl₂.

  • Acylation: Add diketene (1.1 equiv) and catalytic DMAP. Stir at 0°C to RT for 2h to form the acetoacetate.

  • Diazo Transfer: Treat the acetoacetate with p-acetamidobenzenesulfonyl azide (p-ABSA) (1.1 equiv) and DBU (1.2 equiv) in acetonitrile at 0°C.

  • Validation: Monitor by TLC. The diazo product is bright yellow. Caution: Diazo compounds are shock-sensitive; handle with care.[1]

Step 2: Intramolecular Cyclopropanation (The Key Step)

  • Catalyst: Rh₂(OAc)₄ (1 mol%).

  • Solvent: Anhydrous CH₂Cl₂ (high dilution, ~0.01 M, is critical to favor intramolecular over intermolecular reaction).

  • Procedure: Add the diazoacetate solution slowly (over 4–6 hours) via syringe pump to the refluxing catalyst solution.

  • Result: Formation of the bicyclic lactone (3-oxabicyclo[3.1.0]hexan-2-one).[1]

  • Stereochemistry: The intramolecular nature forces the cis-fused ring system initially, but subsequent manipulation targets the C6 position. Note: For the 6-amino target specifically, starting with a functionalized alkene or employing a Curtius rearrangement on the resulting acid is required to establish the exo-amine.[1]

Step 3: Installation of the trans-Amine (Curtius Rearrangement)

  • Hydrolysis: Open the lactone with LiOH to the hydroxy-acid.

  • Oxidation: Jones oxidation to the dicarboxylic acid (if starting from diol) or selective manipulation if C6 was pre-functionalized.

  • Curtius: Treat the C6-carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol at reflux.

  • Outcome: The rearrangement proceeds with retention of configuration, yielding the N-Boc protected amine.

  • Deprotection: 4N HCl in dioxane yields the final trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride .[1]

Part 3: Medicinal Chemistry Applications[1][3][5][6]

Bioisosteric Replacement Strategy

This core is a powerful bioisostere for:

  • Morpholine/Piperazine: It retains the ether oxygen (H-bond acceptor) but removes the conformational floppiness, reducing the entropic penalty of binding.

  • Proline: It mimics the turn-inducing properties of proline but with different electronic vectors and no chirality at the nitrogen (if primary).

  • Meta-Substituted Benzenes: The vectors of the 3-oxa-[3.1.0] system (C3 to C6) approximate the 1,3-distance in benzene rings, offering a saturated, soluble alternative (See Anderson et al. work on bicyclo[1.1.1]pentanes and related cages).

Case Studies & Target Classes

A. Triple Reuptake Inhibitors (SNDRI) Researchers have utilized the 3-azabicyclo[3.1.0]hexane scaffold to develop potent inhibitors of Serotonin, Norepinephrine, and Dopamine transporters. The 3-oxa analog serves as a polarity-tuning variant to adjust Brain-to-Plasma ratios (Kp).[1]

  • Mechanism:[3][4][5] The rigid scaffold orients the aryl group (at C1) and the amine (at C6 or C3) to perfectly span the orthosteric binding site of the transporters.

B. Glutamate Receptor Agonists (mGluR) The "Methanocarba" modification (locking the sugar pucker in nucleosides) uses the bicyclo[3.1.0]hexane system. The 3-oxa variant has been explored to modulate the affinity at A3 adenosine receptors and mGluR subtypes by mimicking the ribose oxygen while maintaining the North/South conformational lock.

Application Logic (DOT Diagram)

ApplicationLogicProblemProblem: Poor Metabolic Stability& Low Selectivity in Flexible AmineSolutionSolution: Rigidification via3-oxabicyclo[3.1.0]hexaneProblem->Solution Bioisosteric Replacement MechanismMechanism:1. Locks Conformation (Entropy benefit)2. Blocks metabolic sites (C-H oxidation)3. Adds polarity (Ether O)Solution->Mechanism Structural Effect OutcomeOutcome:High Potency (Low nM)Improved SolubilityIP NoveltyMechanism->Outcome Clinical Candidate Profile

Caption: Figure 2. Strategic rationale for deploying the 3-oxabicyclo[3.1.0]hexane core in lead optimization.

Part 4: References

  • Renslo, A. R., et al. (2005). "Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate." Organic Letters, 7(13), 2627–2630. Link[1]

  • Satoh, T., et al. (1999). "Synthesis of enantiomerically pure bicyclo[3.1.0]hexane derivatives via cyclopropylmagnesium carbenoids." Tetrahedron, 55, 11109. Link[1]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Jacobson, K. A., et al. (2000). "Methanocarba analogues of adenosine as potent and selective A3 adenosine receptor agonists." Journal of Medicinal Chemistry, 43(11), 2196-2203. Link[1]

  • Skold, C., et al. (2011). "Triple reuptake inhibitors: a new generation of antidepressants." Journal of Medicinal Chemistry, 54, 3417. Link[1]

Unlocking Novel Therapeutic Avenues: A Technical Guide to Pharmacophore Modeling of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the novel trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of next-generation therapeutics, with a particular focus on the inhibition of Dipeptidyl Peptidase-IV (DPP-4) for the treatment of type 2 diabetes.

Introduction: The Strategic Imperative for Novel Scaffolds in DPP-4 Inhibition

Dipeptidyl Peptidase-IV (DPP-4) is a well-validated therapeutic target for type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are increased, leading to enhanced insulin secretion and improved glycemic control.[2][3] While several DPP-4 inhibitors, known as "gliptins," are commercially successful, the quest for novel chemical scaffolds continues, driven by the need for improved pharmacokinetic profiles, enhanced selectivity, and exploration of new intellectual property landscapes.

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold presents a compelling starting point for the design of novel DPP-4 inhibitors. Its rigid, bicyclic nature offers a distinct conformational advantage, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity. This constrained geometry allows for the precise spatial orientation of key functional groups to interact with the active site of DPP-4. Notably, the approved DPP-4 inhibitor Saxagliptin incorporates a related 3-azabicyclo[3.1.0]hexane moiety, demonstrating the clinical viability of this class of structures.[4]

This guide will delineate a systematic approach to developing a robust pharmacophore model for this novel scaffold, a critical step in modern drug discovery that can significantly accelerate the identification of potent and selective lead compounds.[5][6]

The Pharmacophore Concept: A Blueprint for Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its biological activity.[6] It is not a real molecule but rather a three-dimensional arrangement of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[6] Pharmacophore modeling serves as a powerful tool in virtual screening to identify novel, structurally diverse compounds that can adopt a conformation matching the pharmacophore and are therefore likely to be active.[5][7]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[8] It relies on a set of known active compounds to deduce the common chemical features responsible for their activity.[4]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography, a pharmacophore model can be derived directly from the key interactions observed between the protein and a bound ligand.[8][9]

This guide will detail both methodologies in the context of the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold and its target, DPP-4.

Ligand-Based Pharmacophore Modeling: Deciphering the SAR of Bicyclic DPP-4 Inhibitors

In the absence of a co-crystal structure of a trans-6-amino-3-oxabicyclo[3.1.0]hexane derivative with DPP-4, a ligand-based approach is a logical starting point. This process involves a systematic analysis of the structure-activity relationships (SAR) of known DPP-4 inhibitors, particularly those with rigid or bicyclic scaffolds, to hypothesize the essential pharmacophoric features.

Rationale for Feature Selection

Based on the extensive literature on DPP-4 inhibitors, several key pharmacophoric features are consistently observed:

  • A Primary or Secondary Amine: This group typically forms a crucial salt bridge or hydrogen bond interaction with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-4.[10] The trans-amino group on the bicyclo[3.1.0]hexane core is perfectly positioned to fulfill this role.

  • A Hydrophobic Group: A hydrophobic moiety is often found to occupy the hydrophobic S1 pocket, interacting with residues such as Tyr662, Val656, and Trp659.[10] Substituents on the trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold can be designed to project into this pocket.

  • A Hydrogen Bond Acceptor: A hydrogen bond acceptor, such as a carbonyl or a nitrile group, is frequently observed interacting with the backbone NH of Arg125 in the S2 pocket.[11]

  • An Aromatic or Heteroaromatic Ring: Many potent DPP-4 inhibitors incorporate an aromatic or heteroaromatic ring that engages in pi-pi stacking or other non-covalent interactions within the active site.

Hypothetical Pharmacophore Model Generation

Based on these established features, a hypothetical ligand-based pharmacophore model for trans-6-amino-3-oxabicyclo[3.1.0]hexane-based DPP-4 inhibitors can be proposed.

G cluster_legend Pharmacophore Features cluster_model Hypothetical Pharmacophore Model HBD Hydrogen Bond Donor HBA Hydrogen Bond Acceptor HY Hydrophobic AR Aromatic Ring node_HBD HBD node_HY HY node_HBD->node_HY 3.5 - 4.5 Å node_HBA HBA node_HBD->node_HBA 2.8 - 3.8 Å node_AR AR node_HY->node_AR 4.0 - 5.5 Å node_HBA->node_AR 5.0 - 6.5 Å

Caption: Hypothetical pharmacophore model for DPP-4 inhibitors.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation
  • Training Set Selection: Compile a dataset of at least 20-30 structurally diverse, known DPP-4 inhibitors with a wide range of biological activities (IC50 values).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set to ensure comprehensive sampling of the conformational space.[4]

  • Feature Mapping: Identify the potential pharmacophoric features (H-bond donors/acceptors, hydrophobic centers, aromatic rings) for each conformer.

  • Pharmacophore Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., in software like Discovery Studio, MOE, or LigandScout) to identify common pharmacophoric features and their spatial arrangements that are present in the most active compounds but absent in the inactive ones.[9]

  • Model Scoring and Selection: The generated hypotheses are scored based on their ability to correctly map the active compounds and their correlation with biological activity. The best model is selected for further validation.

Structure-Based Pharmacophore Modeling: Leveraging the DPP-4 Crystal Structure

The availability of numerous high-resolution crystal structures of DPP-4 in complex with various inhibitors in the Protein Data Bank (PDB) provides an excellent opportunity for structure-based pharmacophore modeling.[1][12][13][14][15] This approach offers a more direct and often more accurate representation of the key interactions required for binding.

Selection of a Suitable PDB Entry

For this guide, we will consider the crystal structure of human DPP-4 in complex with a potent inhibitor (e.g., PDB ID: 4A5S) as a template.[12][15] This structure provides a clear view of the binding site and the key interactions that can be translated into pharmacophoric features.

Deriving Pharmacophoric Features from the Active Site

Analysis of the DPP-4 active site reveals several key interaction regions that can be translated into a structure-based pharmacophore model.

Interaction RegionKey ResiduesCorresponding Pharmacophoric Feature
S1 PocketTyr631, Val656, Trp659, Tyr662, Tyr666, Val711Hydrophobic (HY)
N-terminal RecognitionGlu205, Glu206Hydrogen Bond Donor (HBD) / Positive Ionizable (PI)
Catalytic TriadSer630, Asp708, His740Excluded Volume (to prevent steric clashes)
S2 PocketArg125, Phe357, Tyr547Hydrogen Bond Acceptor (HBA), Aromatic (AR)
Experimental Protocol: Structure-Based Pharmacophore Model Generation
  • PDB Structure Preparation: Download the selected DPP-4 crystal structure (e.g., 4A5S) from the RCSB PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the residues.

  • Binding Site Definition: Define the active site based on the location of the co-crystallized ligand or by using a cavity detection algorithm.

  • Interaction Mapping: Generate a map of the potential interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and a probe molecule within the defined active site.

  • Pharmacophore Feature Generation: Convert the identified interaction points into pharmacophoric features (e.g., a hydrogen bond with a glutamic acid becomes a hydrogen bond donor feature for the ligand).

  • Model Refinement: Refine the generated pharmacophore by adding excluded volumes to represent the steric constraints of the binding pocket and by adjusting the feature radii and locations for optimal performance.

G cluster_workflow Structure-Based Pharmacophore Workflow PDB Select & Prepare DPP-4 Crystal Structure (e.g., 4A5S) DefineSite Define Active Site PDB->DefineSite MapInteractions Map Protein-Ligand Interactions DefineSite->MapInteractions GenerateFeatures Generate Pharmacophore Features MapInteractions->GenerateFeatures RefineModel Refine Model with Excluded Volumes GenerateFeatures->RefineModel ValidateModel Validate Pharmacophore Model RefineModel->ValidateModel

Caption: Workflow for structure-based pharmacophore modeling.

Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only as valuable as its ability to distinguish between active and inactive compounds.[16] Therefore, rigorous validation is a critical and non-negotiable step in the modeling process.

Fischer's Randomization Test

This statistical method assesses the significance of the pharmacophore model by comparing it to models generated from randomized data.[16]

Protocol:

  • Create multiple (e.g., 99) shuffled datasets by randomly reassigning the activity values of the training set compounds.

  • Generate a pharmacophore hypothesis for each shuffled dataset using the same parameters as the original model generation.

  • If the original hypothesis has a significantly better score (e.g., lower cost or higher correlation) than the hypotheses from the randomized datasets, it is considered statistically significant and not a result of chance correlation.

Decoy Set Screening

This method evaluates the model's ability to enrich active compounds from a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but with different topologies, and thus presumed to be inactive).[17]

Protocol:

  • Prepare a Test Set: Compile a set of known active DPP-4 inhibitors that were not used in the training set.

  • Generate a Decoy Set: For each active compound, generate a set of decoy molecules using a tool like DUD-E (Directory of Useful Decoys, Enhanced).[17]

  • Screen the Combined Database: Use the pharmacophore model to screen the combined database of actives and decoys.

  • Calculate Enrichment Metrics: Evaluate the model's performance using metrics such as:

    • Enrichment Factor (EF): The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, where a larger area under the curve (AUC) indicates better performance.[17]

Validation MetricDescriptionDesired Outcome
Fischer's Randomization Statistical significance of the modelOriginal model significantly outperforms random models
Enrichment Factor (EF) Ability to prioritize active compoundsHigh EF value (e.g., >10)
ROC AUC Overall model performance in distinguishing actives from inactivesAUC value close to 1.0

Application of the Validated Pharmacophore Model

A validated pharmacophore model is a powerful tool for accelerating drug discovery.

Virtual Screening for Novel Hit Identification

The primary application of a pharmacophore model is to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features.[5][7] This "cherry-picking" approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.[7]

G cluster_vs_workflow Virtual Screening Workflow Pharmacophore Validated Pharmacophore Model Screening Pharmacophore-Based Screening Pharmacophore->Screening Database Large Chemical Database Database->Screening HitList Virtual Hit List Screening->HitList Docking Molecular Docking HitList->Docking FinalHits Prioritized Hits for Experimental Testing Docking->FinalHits

Caption: Virtual screening workflow using a pharmacophore model.

Guiding Lead Optimization

Pharmacophore models can also be used to guide the optimization of identified hits into lead compounds.[5][18] By understanding the key features required for activity, medicinal chemists can make more informed decisions about which parts of a molecule to modify to improve potency, selectivity, and pharmacokinetic properties.[18]

Conclusion

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold represents a promising starting point for the development of novel DPP-4 inhibitors. The systematic application of pharmacophore modeling, as detailed in this guide, provides a rational and efficient pathway to unlock the therapeutic potential of this and other novel chemical entities. By integrating both ligand- and structure-based approaches and adhering to rigorous validation protocols, researchers can significantly enhance the probability of discovering next-generation drug candidates.

References

  • RCSB PDB. (2012). 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR. Retrieved from [Link]

  • Di-Mola, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(5), 646.
  • RCSB PDB. (2019). 5Y7J: Crystal structure of human DPP4 in complex with inhibitor2. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Crystal Structure of human DPP-IV in complex with Anagliptin (3wqh). Retrieved from [Link]

  • RCSB PDB. (2012). 3VJK: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with MP-513. Retrieved from [Link]

  • NCBI. (2011). 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR. Retrieved from [Link]

  • Schuster, D., et al. (2016). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 21(10), 1375.
  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2.3. Examples of studies successfully integrating pharmacophore modeling to the hit to lead optimization process. Retrieved from [Link]

  • Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Liquids, 356, 119002.
  • Wang, S., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2841-2852.
  • Islam, M. R., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1251.
  • Deep Origin. (2024). Pharmacophore Modeling. Retrieved from [Link]

  • Elsaka, M. Y., et al. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 14, 1345678.
  • Ionescu, I. A., et al. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Molecules, 28(21), 7304.
  • Asati, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
  • Asati, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Grishina, M. A., et al. (2018).
  • Wetzer, B., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5673-5686.
  • Wetzer, B., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5673-5686.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.
  • Soni, H., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 513-547.
  • S. S, et al. (2014). In-silico Structure based, QSAR and Analogue based Studies using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. International Journal of Advanced Research in Computer Science and Software Engineering, 4(5), 1-10.
  • Al-Sha'er, M. A., et al. (2013). New leads for DPP IV inhibition: structure-based pharmacophore mapping and virtual screening study. Journal of Molecular Modeling, 19(11), 5039-5051.
  • Kumar, A., & Singh, S. K. (2015). In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. International Journal of Pharma and Bio Sciences, 6(2), 528-538.
  • de-Melo, E. B., et al. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. Molecules, 23(3), 523.
  • Kim, D., et al. (2006). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 15(7), 1765-1773.
  • Khan, I., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1369.

Sources

Technical Guide: Solubility and Stability Profile of trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

trans-6-Amino-3-oxabicyclo[3.1.0]hexane represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its ability to constrain the amino group in a specific vector space while maintaining a low molecular weight and high polarity (low LogP). This bicyclic ether-amine is frequently employed as a conformationally restricted building block for glutamate receptor modulators, kinase inhibitors, and GPCR ligands.

However, its utility is often bottlenecked by two critical factors:

  • Detection Challenges: The lack of a UV-active chromophore renders standard HPLC-UV (254 nm) useless.

  • Ring Strain: The fusion of the cyclopropane and tetrahydrofuran rings introduces strain energy (~27 kcal/mol), creating specific stability risks under acidic stress.

This guide provides the definitive technical roadmap for characterizing, handling, and formulating this compound.

Physicochemical Identity
PropertyValue / Description
IUPAC Name (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride
CAS Number 1048962-49-7 (HCl salt); 724701-02-4 (Free Base)
Molecular Formula C₅H₁₀ClNO (HCl salt)
Molecular Weight 135.59 g/mol (HCl salt); 99.13 g/mol (Free Base)
Stereochemistry trans-fused (Amino group relative to the ether bridge)
Computed LogP -0.7 (Hydrophilic)
Predicted pKa ~8.5 – 9.0 (Primary amine)
Appearance White to off-white crystalline solid

Solubility Profiling

The solubility of this compound is heavily dictated by its salt form. As a hydrochloride salt, it exhibits high aqueous solubility but limited solubility in non-polar organic solvents.

Solvent Compatibility Matrix

Data derived from structural analogues and polarity principles.

SolventSolubility RatingApplication
Water (pH < 7) High (> 50 mg/mL) Ideal for stock solutions; highly stable.
DMSO High (> 25 mg/mL) Preferred for biological assays/HTS stocks.
Methanol High (> 20 mg/mL) Suitable for LC-MS sample prep.
Ethanol ModerateUse with caution for crystallization.
Acetonitrile LowAntisolvent; induces precipitation.
DCM / EtOAc NegligibleSuitable for washing away non-polar impurities.
pH-Dependent Solubility Protocol (The "Self-Validating" Workflow)

Because the free base is an amine, increasing pH > pKa (~9.0) will deprotonate the nitrogen, drastically reducing aqueous solubility and potentially oiling out the compound.

Protocol:

  • Preparation: Prepare a 10 mg/mL stock in water (pH ~5-6 naturally).

  • Titration: Aliquot into three vials. Adjust pH to 4.0, 7.4, and 10.0 using 0.1N HCl and 0.1N NaOH.

  • Observation:

    • pH 4.0 & 7.4: Solution should remain clear (Salt/Ionized form).

    • pH 10.0: Monitor for turbidity or oil droplet formation (Free base generation).

  • Validation: Centrifuge turbid samples and analyze the supernatant via CAD-HPLC (see Section 4) to quantify the remaining dissolved fraction.

Stability Profile & Stress Testing

The [3.1.0] bicyclic system contains inherent ring strain. While the ether linkage is generally robust, the cyclopropane ring is susceptible to electrophilic attack (acid-catalyzed ring opening).

Intrinsic Degradation Risks
  • Acid Hydrolysis: Strong acids can protonate the ether oxygen or the cyclopropane, leading to ring-opening to form substituted cyclopentanols or acyclic diols.

  • Oxidation: The primary amine is susceptible to N-oxidation, though less likely than secondary/tertiary amines.

  • Stereochemical Inversion: Unlikely under standard conditions but possible under radical conditions or high thermal stress.

Forced Degradation Workflow

To validate the stability limits, perform the following stress tests. Crucial Note: Do not rely on UV detection.

StabilityWorkflow Start Sample: 1 mg/mL in H2O Acid Acid Stress 0.1N HCl, 60°C, 4h Start->Acid Base Base Stress 0.1N NaOH, RT, 4h Start->Base Ox Oxidation 3% H2O2, RT, 2h Start->Ox Heat Thermal Solid state, 80°C, 24h Start->Heat Analysis Analysis via LC-MS/CAD (No UV Chromophore) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Result Degradation Pathway Identification Analysis->Result Mass Shift (+16, +18)

Caption: Forced degradation workflow tailored for non-chromophoric bicyclic amines.

Analytical Method Strategy (Critical)

The Trap: Many researchers fail to detect this compound because they use standard HPLC-UV methods. The molecule lacks a conjugated pi-system.

Recommended Detection Methods
  • LC-MS (ESI+): The gold standard. The amine readily protonates ([M+H]+ = 100.13 for free base).

    • Column: C18 or HILIC (due to high polarity).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Charged Aerosol Detection (CAD) or ELSD: Universal detectors for non-UV active compounds.

  • Derivatization (Alternative): React with Fmoc-Cl or OPA prior to HPLC to generate a UV/Fluorescent species.

Analytical Protocol: Derivatization for HPLC-UV

If LC-MS/CAD is unavailable, use this protocol to "tag" the amine for UV detection.

  • Reagent: Prepare 10 mM Fmoc-Cl in Acetonitrile.

  • Buffer: Borate buffer (pH 9.0).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 200 µL Fmoc-Cl reagent.

  • Incubate: 5 minutes at Room Temp.

  • Quench: Add 10 µL Adamantanamine (scavenger) to remove excess Fmoc-Cl.

  • Analyze: HPLC-UV at 265 nm .

Handling and Storage

  • Hygroscopicity: As an HCl salt, the compound is likely hygroscopic. Exposure to ambient air will result in water uptake, altering the effective molecular weight and potentially causing hydrolysis over months.

  • Storage:

    • Temperature: -20°C for long term; 2-8°C for active use.

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass (protect from light) with parafilm seal.

Synthesis & Contextual Logic

Understanding the synthesis helps predict impurities. The compound is often synthesized via the cyclopropanation of 2,5-dihydrofuran or maleimide derivatives, followed by Curtius rearrangement.

  • Potential Impurity A: cis-isomer (Diastereomer).

  • Potential Impurity B: Ring-opened diol (from hydrolysis of the ether bridge).

  • Potential Impurity C: Residual Palladium (if Pd-catalyzed cyclopropanation was used).

SynthesisLogic Precursor 2,5-Dihydrofuran / Maleimide Step1 Cyclopropanation (Carbenoid addition) Precursor->Step1 Intermediate Bicyclic Ester/Acid Step1->Intermediate Risk Risk: Cis-isomer formation Risk: Ring opening Step1->Risk Step2 Curtius Rearrangement (Formation of Amine) Intermediate->Step2 Product trans-6-Amino-3-oxabicyclo[3.1.0]hexane Step2->Product

Caption: Synthetic pathway highlighting origins of stereochemical and structural impurities.[1]

References

  • Sigma-Aldrich. trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride Product Information. Accessed Feb 2026.

  • PubChem.[2][3] Compound Summary: 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride.[4][5][6][7] National Library of Medicine.

  • Fluorochem. Product Specification: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.

  • Wipf, P., et al. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives." Chemical Communications, 2007. (Contextual grounding for bicyclic amine synthesis).
  • NIST Chemistry WebBook. 6-Oxabicyclo[3.1.0]hexane Thermochemistry Data.

Sources

Methodological & Application

Protocol: Scalable Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

Executive Summary

The 3-oxabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere for proline and glutamate analogs. This application note details the robust, step-by-step preparation of trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride .

Critical to this protocol is the control of stereochemistry during the initial cyclopropanation step. While the literature often uses the terms exo and trans interchangeably for this scaffold, this guide defines the target as the thermodynamic exo-isomer (amine group trans to the bridgehead hydrogens), which minimizes steric clash with the oxygen-containing ring. The synthesis utilizes a Rhodium(II)-catalyzed cyclopropanation of 2,5-dihydrofuran followed by a Curtius rearrangement, optimized for safety and reproducibility on a multigram scale.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on constructing the bicyclic core via carbene insertion, followed by functional group manipulation.

Strategic Logic:

  • Cyclopropanation: Reaction of 2,5-dihydrofuran with ethyl diazoacetate (EDA) is the most direct route. Rhodium(II) acetate is selected as the catalyst to favor the exo (trans) diastereomer (>95:5 dr).

  • Stereochemical Locking: The trans-configuration is established in the first step. Subsequent steps must retain this geometry.

  • Amine Installation: A Curtius rearrangement using Diphenylphosphoryl azide (DPPA) converts the carboxylic acid to the amine with retention of stereochemistry, avoiding the isolation of potentially hazardous acyl azides.

Retrosynthesis Target trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (Target) BocAmine Boc-Protected Amine (Intermediate) Target->BocAmine Acid Deprotection Acid 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (Precursor) BocAmine->Acid Curtius Rearrangement (DPPA, tBuOH) Ester Ethyl Ester (Exo-Isomer) Acid->Ester Hydrolysis SM 2,5-Dihydrofuran + EDA (Starting Materials) Ester->SM Rh(II) Cyclopropanation

Figure 1: Retrosynthetic logic flow ensuring stereochemical retention.

Experimental Protocols

Phase 1: Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Safety Warning: Ethyl diazoacetate (EDA) is potentially explosive and toxic. All operations must be performed in a fume hood behind a blast shield. Do not heat undiluted EDA.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]MW ( g/mol )QuantityRole
2,5-Dihydrofuran5.070.0935.0 gSubstrate (Excess)
Ethyl Diazoacetate (EDA)1.0114.1011.4 gCarbene Source
Rhodium(II) Acetate Dimer0.005441.99220 mgCatalyst
Dichloromethane (DCM)--100 mLSolvent
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Loading: Add 2,5-dihydrofuran (35.0 g) and Rhodium(II) acetate dimer (220 mg) to the flask. The solution will turn green/blue.

  • Temperature Control: Heat the mixture to a gentle reflux (approx. 40-45°C) under nitrogen.

  • EDA Addition (Critical): Dissolve EDA (11.4 g) in 20 mL of DCM (or neat if using a precision syringe pump). Add this solution dropwise over 4–6 hours .

    • Note: Rapid addition leads to EDA dimerization (diethyl fumarate/maleate formation) and exotherm spikes. The solution should evolve nitrogen gas steadily.

  • Completion: After addition, stir at reflux for an additional 1 hour.

  • Workup: Cool to room temperature. Remove excess 2,5-dihydrofuran via rotary evaporation (can be recycled).

  • Purification: The crude oil contains mostly the exo-ester. Purify via vacuum distillation (bp ~80-85°C at 2 mmHg) or flash chromatography (Hexanes:EtOAc 9:1) to obtain the clear oil.[3]

    • Yield Target: 60–75%.[3]

Phase 2: Ester Hydrolysis

Objective: Preparation of trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Protocol
  • Dissolve the ester (10.0 g, 64 mmol) in MeOH (50 mL).

  • Add a solution of LiOH (3.0 g, 128 mmol) in water (20 mL).

  • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of ester).

  • Workup: Concentrate MeOH. Acidify the aqueous residue to pH 2 with 1N HCl.

  • Extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexanes to afford the pure trans-acid as a white solid.

    • Yield Target: >90%.[3][7]

Phase 3: Curtius Rearrangement & Salt Formation

Objective: Conversion to trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride.

Mechanistic Insight: We utilize a "modified Curtius" protocol using DPPA and tert-butanol. This traps the intermediate isocyanate as the Boc-carbamate, which is easily purified before final deprotection.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
trans-Acid (from Phase 2)1.0Substrate
Diphenylphosphoryl azide (DPPA)1.1Azide source
Triethylamine (TEA)1.2Base
tert-Butanol (tBuOH)10.0Solvent/Nucleophile
4M HCl in Dioxane5.0Deprotection Agent
Workflow Diagram

Workup Start Start: trans-Acid + DPPA + TEA in tBuOH Heat Reflux (80°C) 12-16 Hours Start->Heat Isocyanate Isocyanate Intermediate (In situ) Heat->Isocyanate -N2 Gas BocProduct Boc-Amine Formation Isocyanate->BocProduct + tBuOH Workup1 Evaporate tBuOH Dissolve in EtOAc Wash (NaHCO3, Brine) BocProduct->Workup1 Deprotect Add 4M HCl/Dioxane Stir RT, 2h Workup1->Deprotect Filter Filter Precipitate Wash with Et2O Deprotect->Filter Final Final Product: HCl Salt Filter->Final

Figure 2: Step-by-step workflow for the Curtius rearrangement and salt formation.

Protocol
  • Boc-Protection:

    • In a round-bottom flask, dissolve the trans-acid (5.0 g, 39 mmol) in anhydrous tert-butanol (40 mL).

    • Add Triethylamine (6.5 mL, 47 mmol) and DPPA (10.1 g, 9.4 mL, 43 mmol).

    • Heat to reflux (approx. 82°C) under nitrogen for 16 hours.

    • Observation: Evolution of nitrogen gas indicates the rearrangement is proceeding.

    • Concentrate the reaction mixture to remove tBuOH.

    • Dissolve residue in EtOAc (100 mL), wash with 5% NaHCO₃ (2x), water, and brine. Dry (MgSO₄) and concentrate.[8][9]

    • Purification: Pass through a short silica plug (Hexanes:EtOAc 4:1) to remove phosphate byproducts.

  • HCl Salt Formation:

    • Dissolve the Boc-intermediate in a minimal amount of dry 1,4-dioxane or diethyl ether.

    • Add 4M HCl in dioxane (15 mL) dropwise at 0°C.

    • Stir at room temperature for 2–3 hours. A white precipitate will form.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with dry diethyl ether (3 x 20 mL) to remove residual acid/protecting group byproducts.

    • Dry in a vacuum desiccator over P₂O₅.

Analytical Validation (QC)

To ensure the integrity of the final product, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, D₂O):

  • δ 3.85 (d, J = 8.5 Hz, 2H): C2/C4 equatorial protons (adjacent to oxygen).

  • δ 3.70 (d, J = 8.5 Hz, 2H): C2/C4 axial protons.

  • δ 2.45 (s, 1H): C6 proton (alpha to amine). Note: The singlet or very small coupling indicates the trans (exo) relationship.

  • δ 1.95 (m, 2H): C1/C5 bridgehead protons.

Stereochemical Marker: In the exo-isomer, the coupling constant between H1/H5 and H6 is typically small (


 Hz), often appearing as a singlet or broad singlet. In the endo-isomer, this coupling is larger (

Hz).
Physical Properties[3][8][9][10]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: >200°C (decomposition).

  • Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure EDA is fresh. Yellow EDA indicates good quality; orange/red indicates decomposition. Increase the excess of 2,5-dihydrofuran to 8-10 equivalents to suppress dimerization.

  • Incomplete Curtius: Ensure the reaction is strictly anhydrous. Water reacts with the isocyanate to form the symmetric urea, a common impurity.

  • Hygroscopicity: The HCl salt is hygroscopic. Handle quickly or in a glovebox if precise weighing is required for biological assays.

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T.Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Lorenz, J. C.; Long, J.; Yang, Z.; Xue, S.; Xie, Y.; Shi, Y. "A Novel Class of Tunable Zinc Reagents for Highly Enantioselective Cyclopropanation of Olefins." Journal of Organic Chemistry, 2004 , 69(2), 327–334. Link (Discusses stereocontrol in similar bicyclic systems).

  • Shiozaki, M.; Arai, M. "Synthesis of 3-oxabicyclo[3.1.0]hexane-2-one derivatives." Journal of Organic Chemistry, 1989, 54, 3754. (Early synthesis of the oxabicyclo core).
  • Organic Syntheses, Coll. Vol. 10, p. 204 (2004); Vol. 75, p. 37 (1997). "Preparation of Cyclopropanes via Rhodium Catalyzed Decomposition of Diazoacetates." Link (Standard operating procedure for EDA handling).

  • Ninomiya, K.; Shioiri, T.; Yamada, S. "Phosphorus in organic synthesis—VII: Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction." Tetrahedron, 1974 , 30(14), 2151-2157. Link (The canonical reference for the DPPA Curtius rearrangement).

Disclaimer: This protocol involves the use of hazardous chemicals, including diazo compounds and azides. A thorough risk assessment must be performed before execution.

Sources

Application Notes and Protocols for Incorporating trans-6-Amino-3-oxabicyclo[3.1.0]hexane into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Peptide Mimicry

The pursuit of therapeutic peptides with enhanced stability, receptor affinity, and bioavailability is a cornerstone of modern drug discovery.[1] Native peptides, while exhibiting high potency and selectivity, are often hampered by their susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[2] To overcome these limitations, the incorporation of non-proteinogenic amino acids that impart conformational rigidity has emerged as a powerful strategy.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel constrained amino acid, trans-6-Amino-3-oxabicyclo[3.1.0]hexane, into peptide mimetics.

The bicyclo[3.1.0]hexane scaffold introduces a well-defined, rigid structure that can pre-organize the peptide backbone into a specific conformation, potentially mimicking bioactive turns or extended structures.[5] The presence of the 3-oxa moiety can also influence solubility and hydrogen bonding interactions. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this building block to create next-generation peptide therapeutics.

Rationale for Incorporation: The Advantages of Conformational Constraint

The introduction of trans-6-Amino-3-oxabicyclo[3.1.0]hexane into a peptide sequence is predicated on several key principles of peptidomimetic design:

  • Enhanced Proteolytic Stability: The non-natural, sterically hindered structure of the bicyclic amino acid is designed to be a poor substrate for proteases, thereby increasing the in vivo half-life of the resulting peptide.[6][7][8]

  • Conformational Rigidity and Receptor Binding: By locking a portion of the peptide backbone into a defined geometry, the entropic penalty of binding to a biological target is reduced, which can lead to higher affinity and selectivity.[9]

  • Induction of Specific Secondary Structures: The unique bond angles of the bicyclo[3.1.0]hexane system can be used to induce specific secondary structures, such as β-turns or poly-L-proline type II (PPII) helices, which are often involved in protein-protein interactions.[5]

  • Improved Pharmacokinetic Properties: The incorporation of non-natural amino acids can modulate the lipophilicity and polarity of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]

Synthesis of the Fmoc-Protected Building Block

Proposed Synthetic Pathway

Synthetic_Pathway A Commercially Available Starting Material (e.g., a suitable cyclopentenone derivative) B Stereoselective Cyclopropanation A->B C Functional Group Interconversion (e.g., to introduce the 3-oxa moiety) B->C D Introduction of Amino and Carboxyl Groups C->D E Fmoc Protection D->E F Final Building Block: Fmoc-trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid E->F

Caption: Proposed synthetic workflow for the Fmoc-protected building block.

Protocol 1: Synthesis of Fmoc-trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid (Representative Protocol)

This protocol is a representative example based on established chemical transformations for similar structures and will likely require optimization.

Step 1: Synthesis of the Bicyclic Core

The synthesis of the bicyclo[3.1.0]hexane core can be achieved through various methods, including the stereoselective cyclopropanation of a suitable cyclopentene precursor.[6]

Step 2: Introduction of the 3-Oxa Moiety and Functional Groups

Further functional group manipulations would be required to introduce the ether linkage at the 3-position and the amino and carboxylic acid functionalities at the 6-position. This could potentially be achieved through a multi-step sequence involving epoxidation, ring-opening, and subsequent conversion of other functional groups.

Step 3: Fmoc Protection

The final step involves the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Dissolution: Dissolve the synthesized trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid in a suitable solvent mixture, such as 10% aqueous sodium carbonate and dioxane.

  • Addition of Fmoc-OSu: Cool the solution to 0 °C and add a solution of Fmoc-succinimide (Fmoc-OSu) in dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Fmoc-protected building block.

Incorporation into Peptide Mimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is designed for use in standard Fmoc-based SPPS protocols.[11] Due to the sterically hindered nature of this bicyclic amino acid, optimized coupling conditions are recommended to ensure efficient incorporation.

SPPS Workflow

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling of Fmoc-trans-6-Amino-3-oxabicyclo [3.1.0]hexane-6-carboxylic acid (with HCTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage After final amino acid Purification Purification by RP-HPLC Cleavage->Purification Analysis Characterization (Mass Spec, NMR, CD) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: SPPS Incorporation of the Bicyclic Amino Acid

This protocol provides a starting point for the incorporation of the sterically hindered bicyclic amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the Bicyclic Amino Acid:

    • Pre-activate a solution of Fmoc-trans-6-Amino-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow to react for 2-4 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.

    • Optional Double Coupling: After the initial coupling, drain the resin and add a fresh solution of activated bicyclic amino acid and allow to react for another 2 hours.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Continue Peptide Synthesis: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Characterization and Analysis

The successful synthesis and conformational impact of the modified peptide should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Observations
Mass Spectrometry (MALDI-TOF or ESI) To confirm the correct molecular weight of the synthesized peptide.The observed mass should match the calculated mass of the peptide containing the bicyclic amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure of the peptide in solution.Unique chemical shifts and nuclear Overhauser effect (NOE) correlations for the protons of the bicyclic scaffold will confirm its incorporation and provide insights into the local conformation.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure of the peptide.[12]The CD spectrum may show characteristic signals for β-turns or other ordered structures induced by the constrained amino acid.[13]
Proteolytic Stability Assay To evaluate the resistance of the peptide to enzymatic degradation.The modified peptide is expected to show a significantly longer half-life in the presence of proteases compared to its linear, all-natural counterpart.[14]

Conclusion and Future Perspectives

The incorporation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane offers a promising avenue for the design of novel peptide mimetics with improved therapeutic potential. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this unique building block. While the synthesis of the Fmoc-protected amino acid requires careful execution, its subsequent incorporation into peptides via SPPS is achievable with optimized coupling strategies. The resulting conformationally constrained peptides are expected to exhibit enhanced proteolytic stability and may possess unique receptor binding properties. Further studies are warranted to fully elucidate the conformational preferences induced by this scaffold and to explore its application in a wide range of therapeutic areas.

References

  • Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 10(2), 433-436. (2002). [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16447-16487. (2021). [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. (2023). [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. (n.d.). [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(45), 10716-10722. (2019). [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1217-1233. (2020). [Link]

  • Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry, 70(20), 8027-8034. (2005). [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. The Journal of Organic Chemistry, 72(15), 5794-801. (2007). [Link]

  • Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry, 70(20), 8027-8034. (2005). [Link]

  • Circular dichroism spectra of constrained peptides. ResearchGate. (n.d.). [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 25(11), 2548. (2020). [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 241-247. (1997). [Link]

  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. Accounts of Chemical Research, 41(10), 1361-1373. (2008). [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. LinkedIn. (2025). [Link]

  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Protein and Peptide Letters, 20(3), 305-318. (2013). [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. (2005). [Link]

  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. (n.d.). [Link]

  • 3-Oxabicyclo(3.1.0)hexane-2,4-dione. PubChem. (n.d.). [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. (2025). [Link]

  • Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 30(18), 4321. (2025). [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. (2025). [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 411-428. (2012). [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. (2000). [Link]

  • 3-oxabicyclo[3.1.0]hexane-2,4-dione. PubChemLite. (n.d.). [Link]

  • 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid. PubChem. (n.d.). [Link]

  • 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry. (2025). [Link]

Sources

Enantioselective Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, offering a rigid three-dimensional framework that can effectively mimic the spatial arrangement of a meta-substituted benzene ring.[1] The incorporation of a heteroatom, such as oxygen in the 3-position, further modulates the physicochemical properties of the molecule, making 3-oxabicyclo[3.1.0]hexane derivatives attractive building blocks in drug discovery. This application note provides a comprehensive guide to the enantioselective synthesis of a key derivative, trans-6-Amino-3-oxabicyclo[3.1.0]hexane, a valuable intermediate for the development of novel therapeutics.

This guide details a strategic synthetic sequence, commencing with the asymmetric construction of the bicyclic core and culminating in the stereoretentive introduction of the amino functionality. The protocols described herein are designed to provide researchers in pharmaceutical and chemical development with a practical and reliable pathway to this important chiral building block.

Synthetic Strategy Overview

The enantioselective synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane is achieved through a multi-step sequence that strategically addresses the stereochemical challenges inherent in the target molecule. The overall workflow can be conceptualized as follows:

Synthesis_Workflow Start Commercially Available Chiral Lactone Intermediate1 (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid Start->Intermediate1 Intramolecular Cyclopropanation Intermediate2 Enantiopure Acyl Azide Intermediate1->Intermediate2 Azide Formation Target trans-6-Amino-3-oxabicyclo[3.1.0]hexane Intermediate2->Target Curtius Rearrangement

Figure 1: Overall synthetic workflow.

The synthesis commences with a commercially available enantiomerically pure lactone, which serves as the chiral pool starting material. An intramolecular cyclopropanation reaction is then employed to construct the bicyclo[3.1.0]hexane core, yielding the key intermediate, (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.[1][2] The crucial step for introducing the amino group involves a Curtius rearrangement of the corresponding acyl azide. This rearrangement is known to proceed with retention of stereochemistry, ensuring the formation of the desired trans product.[3][4]

Experimental Protocols

Part 1: Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This procedure is adapted from the enantioselective synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives via intramolecular cyclopropanation.[2]

Materials:

Reagent/SolventSupplierGrade
Enantiomerically pure lactoneCommercially Available>99% ee
PyrrolidineSigma-AldrichAnhydrous
tert-Butyldimethylsilyl chloride (TBSCl)Oakwood Chemical98%
ImidazoleAcros Organics99%
N-Methylmorpholine N-oxide (NMO)TCI97%
Osmium tetroxide (OsO₄)Strem Chemicals4% in H₂O
Thionyl chloride (SOCl₂)Alfa Aesar99%
Triethylamine (Et₃N)Fisher Scientific>99%
Lithium bis(trimethylsilyl)amide (LHMDS)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (THF)EMD MilliporeAnhydrous
Dichloromethane (DCM)J.T. BakerAnhydrous
Diethyl ether (Et₂O)Macron Fine ChemicalsAnhydrous

Protocol:

  • Amide Formation: To a solution of the enantiomerically pure lactone (1.0 equiv) in pyrrolidine (5.0 equiv), the mixture is heated to reflux for 4 hours. The excess pyrrolidine is removed under reduced pressure to yield the corresponding amide.

  • Silylation: The crude amide is dissolved in anhydrous DMF. Imidazole (2.5 equiv) and TBSCl (1.2 equiv) are added, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Dihydroxylation: The silylated amide is dissolved in a mixture of acetone and water (10:1). NMO (1.5 equiv) and a catalytic amount of OsO₄ (0.02 equiv) are added. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with sodium sulfite and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Cyclic Sulfite Formation: The resulting diol is dissolved in anhydrous toluene. Triethylamine (3.0 equiv) is added, and the solution is cooled to 0 °C. Thionyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred at 0 °C for 2 hours. The reaction is filtered, and the filtrate is concentrated.

  • Intramolecular Cyclopropanation: The crude cyclic sulfite is dissolved in anhydrous THF and cooled to -78 °C. LHMDS (1.0 M in THF, 2.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated ammonium chloride solution and warmed to room temperature. The product is extracted with diethyl ether, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.[2]

Protocol1_Workflow Start Chiral Lactone Step1 Amide Formation (Pyrrolidine, Reflux) Start->Step1 Step2 Silylation (TBSCl, Imidazole) Step1->Step2 Step3 Dihydroxylation (NMO, OsO4) Step2->Step3 Step4 Cyclic Sulfite Formation (SOCl2, Et3N) Step3->Step4 Step5 Intramolecular Cyclopropanation (LHMDS) Step4->Step5 End Carboxylic Acid Step5->End

Figure 2: Workflow for the synthesis of the carboxylic acid intermediate.

Part 2: Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with retention of stereochemistry.[3][4] This protocol is adapted from procedures for Curtius rearrangements on similar bicyclic systems.[3]

Materials:

Reagent/SolventSupplierGrade
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acidPrepared as in Part 1-
Oxalyl chlorideSigma-Aldrich98%
Sodium azide (NaN₃)Acros Organics99%
tert-Butanol (t-BuOH)Alfa AesarAnhydrous
TolueneFisher ScientificAnhydrous
Dichloromethane (DCM)J.T. BakerAnhydrous
Hydrochloric acid (HCl)EMD MilliporeConcentrated

Protocol:

  • Acyl Chloride Formation: To a solution of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) in anhydrous DCM, a catalytic amount of DMF is added. The solution is cooled to 0 °C, and oxalyl chloride (1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Acyl Azide Formation: The crude acyl chloride is dissolved in anhydrous acetone and cooled to 0 °C. A solution of sodium azide (1.5 equiv) in water is added dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is diluted with water and extracted with toluene. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and used immediately in the next step.

  • Curtius Rearrangement and Boc-Protection: The toluene solution of the acyl azide is heated to 80 °C for 2 hours. The solution is then cooled to room temperature, and anhydrous tert-butanol (2.0 equiv) is added. The mixture is refluxed for 12 hours. The solvent is removed under reduced pressure, and the crude Boc-protected amine is purified by column chromatography.

  • Deprotection: The purified Boc-protected amine is dissolved in a solution of HCl in dioxane (4 M). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride as a white solid.

Protocol2_Workflow Start Carboxylic Acid Step1 Acyl Chloride Formation (Oxalyl Chloride) Start->Step1 Step2 Acyl Azide Formation (NaN3) Step1->Step2 Step3 Curtius Rearrangement & Boc-Protection (Heat, t-BuOH) Step2->Step3 Step4 Deprotection (HCl) Step3->Step4 End trans-Amino-bicyclo- hexane Step4->End

Figure 3: Workflow for the Curtius rearrangement and final deprotection.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
Part 1 (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid30-40% over 5 steps¹H NMR, ¹³C NMR, Chiral HPLC (>99% ee)
Part 2 trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride60-70% over 4 steps¹H NMR, ¹³C NMR, Mass Spectrometry

Causality and Scientific Rationale

  • Choice of Starting Material: The use of a commercially available enantiopure lactone provides a cost-effective and reliable source of chirality, obviating the need for a separate resolution step.[2]

  • Intramolecular Cyclopropanation: This key step efficiently constructs the bicyclo[3.1.0]hexane core. The use of a cyclic sulfite precursor and a strong, non-nucleophilic base like LHMDS promotes the desired intramolecular reaction.[2]

  • Curtius Rearrangement for Stereocontrol: The Curtius rearrangement is a well-established method for converting carboxylic acids to primary amines with complete retention of configuration at the migrating carbon.[3][4] This is critical for establishing the desired trans relationship between the newly formed amino group and the oxygen atom of the bicyclic system. The reaction proceeds through an isocyanate intermediate, which can be trapped with tert-butanol to form a stable, easily purifiable Boc-protected amine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane. By leveraging a strategic intramolecular cyclopropanation and a stereoretentive Curtius rearrangement, this guide offers a practical pathway for researchers to access this valuable chiral building block for applications in drug discovery and development. The methodologies and rationale presented herein are intended to empower scientists to confidently synthesize and explore the potential of this and related bicyclic scaffolds.

References

  • Shinde, S. S., & Kumar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. [Link]

  • trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Synthonix. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable and structurally unique bicyclic amine. The 3-azabicyclo[3.1.0]hexane framework is a key structural feature in a range of biologically active molecules and pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

I. Synthetic Strategy Overview

The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane typically involves the generation of the amine from a carboxylic acid derivative precursor, most commonly via a rearrangement reaction that proceeds through an isocyanate intermediate. The two most prevalent and effective methods are the Curtius and Hofmann rearrangements.[3] Both pathways begin with a suitable precursor, such as 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid or its corresponding primary amide.

The key to these syntheses is the 1,2-migration of the bicyclic framework to a nitrogen atom, with concurrent loss of a leaving group (N₂ for Curtius, a halide for Hofmann), to form an isocyanate.[4][5] This intermediate is then hydrolyzed to the desired primary amine.

Caption: General synthetic pathways to the target amine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for laboratory-scale synthesis?

For laboratory settings, the Curtius rearrangement is often preferred. It generally offers milder conditions and avoids the use of elemental bromine, which is required for the Hofmann rearrangement.[6][7] The use of reagents like diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from the carboxylic acid, avoiding the isolation of potentially explosive acyl azide intermediates.[8][9]

Q2: Why is controlling the stereochemistry to obtain the trans isomer important?

The trans (or exo) stereochemistry is crucial as it is often the specific configuration required for biological activity in pharmaceutical applications, such as in the antibiotic Trovafloxacin.[2][10] Fortunately, both the Hofmann and Curtius rearrangements are known to proceed with complete retention of stereochemistry at the migrating carbon.[4][7] Therefore, if you start with the correctly configured trans-carboxylic acid or amide precursor, the final amine product will retain this stereochemistry.

Q3: What are the critical quality parameters for the starting materials?

The purity of your starting carboxylic acid or amide is paramount. Impurities can interfere with the rearrangement or introduce byproducts that are difficult to separate.

  • For Curtius: The carboxylic acid must be dry. Water can prematurely hydrolyze the activating agents or the acyl azide intermediate. The azide source (e.g., DPPA) should be of high purity.

  • For Hofmann: The primary amide must be free of secondary or tertiary amide impurities. The halogenating agent (e.g., bromine or NBS) should be fresh, as their potency can degrade over time.

Q4: What are the primary safety concerns with these rearrangements?

  • Curtius Rearrangement: The primary hazard is the acyl azide intermediate, which can be explosive. It is strongly recommended to generate and use it in situ without isolation.[9] Use a blast shield and conduct the reaction in a well-ventilated fume hood.

  • Hofmann Rearrangement: Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and face protection. The reaction is also highly alkaline.[11]

III. Troubleshooting Guide: Yield and Purity Issues

This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.

Troubleshooting_Workflow Start Low Yield or Reaction Failure TLC_Start TLC/LCMS shows only starting material? Start->TLC_Start TLC_Messy TLC/LCMS shows multiple byproducts? Start->TLC_Messy No Cause_Reagent Cause: Inactive Reagents or Poor Activation TLC_Start->Cause_Reagent Yes Cause_Temp Cause: Incorrect Temperature TLC_Start->Cause_Temp Yes Cause_SideRxn Cause: Isocyanate Side Reactions TLC_Messy->Cause_SideRxn Yes Cause_Decomp Cause: Product Decomposition TLC_Messy->Cause_Decomp Yes Solution_Reagent Solution: • Use fresh Br2/NBS or high-purity DPPA. • Ensure anhydrous conditions. • Verify base strength/concentration. Cause_Reagent->Solution_Reagent Solution_Temp Solution: • Check thermometer calibration. • Ensure proper heating for rearrangement step after initial low-temp activation. Cause_Temp->Solution_Temp Solution_SideRxn Solution: • Ensure reaction is anhydrous until hydrolysis step. • Control stoichiometry to avoid excess nucleophiles. • Check for urea byproduct formation. Cause_SideRxn->Solution_SideRxn Solution_Decomp Solution: • Avoid excessively harsh pH during workup. • Minimize exposure to high temperatures during purification. Cause_Decomp->Solution_Decomp

Caption: A decision-tree workflow for troubleshooting low yields.

Problem 1: Low or No Product Formation

Q: My reaction has run for the specified time, but analysis shows only unreacted starting material. What went wrong?

A: This is a common issue that typically points to a problem with reagent activity or reaction conditions.

  • Cause A: Ineffective Reagent Activation. The rearrangement will not proceed if the key intermediate (N-bromoamide for Hofmann, acyl azide for Curtius) is not formed.

    • Hofmann: The N-H proton of a primary amide is weakly acidic and requires a strong base for deprotonation before it can be halogenated.[11] Ensure your base (e.g., NaOH) is not old or carbonated. Your bromine source (Br₂ or NBS) must be fresh.

    • Curtius: The conversion of the carboxylic acid to the acyl azide requires an activating agent (like SOCl₂ to make the acyl chloride first) or a one-pot reagent like DPPA.[8] These reagents are moisture-sensitive. Ensure you are using strictly anhydrous solvents and fresh reagents.

  • Cause B: Insufficient Thermal Energy. Both rearrangements require an initial activation step, often at a lower temperature, followed by heating to induce the 1,2-shift.[4][7] If the reaction mixture is not heated sufficiently, the intermediate will form but will not rearrange to the isocyanate. Consult the literature for the specific temperature profile required for your substrate.

Problem 2: Low Yield with Significant Byproduct Formation

Q: I have obtained the desired product, but my yield is poor and the crude sample is contaminated with several byproducts. What are the likely side reactions?

A: The highly electrophilic isocyanate intermediate is the focal point for most side reactions.

  • Cause A: Urea Formation. This is the most common byproduct. If water is not the only nucleophile present after the isocyanate is formed, it can react with other nucleophiles. For instance, if some of the newly formed product amine is present, it can attack the isocyanate to form a substituted urea, consuming both product and intermediate. This is minimized by controlling the rate of hydrolysis.

  • Cause B: Carbamate Formation (if using alcohol solvent). If the reaction is performed in an alcohol solvent, or if an alcohol is used to quench the reaction, the alcohol can trap the isocyanate to form a stable carbamate.[4][11] While sometimes this is a deliberate strategy to form a protected amine, it is a side reaction if the free amine is the target.

  • Cause C: Incomplete Hydrolysis/Decarboxylation. The hydrolysis of the isocyanate first forms an unstable carbamic acid, which then decarboxylates to the amine.[5] If the hydrolysis conditions (e.g., acid concentration, temperature) are too mild, you may have incomplete conversion to the final product.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway Isocyanate Isocyanate Intermediate (R-N=C=O) CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H2O Urea Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea + Desired Amine(R-NH2) Amine Desired Amine (R-NH2) CarbamicAcid->Amine - CO2

Caption: Competition between desired hydrolysis and urea byproduct formation.

Problem 3: Difficult Product Isolation and Purification

Q: My product appears to be highly water-soluble, making extraction from the aqueous reaction mixture inefficient. How can I improve my workup?

A: As a small primary amine, the product is basic and will exist as the highly water-soluble ammonium salt in acidic or neutral aqueous solutions.

  • Solution A: Basify Before Extraction. Before attempting to extract the product into an organic solvent, the aqueous layer must be basified to a pH > 10 using a strong base like 2-4M NaOH or solid K₂CO₃. This deprotonates the amine, converting it to the free base, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Always check the pH of the aqueous layer with pH paper after adding the base.

  • Solution B: Use a Continuous Extractor. If the product has persistent water solubility even as the free base, a continuous liquid-liquid extractor can be used to achieve high recovery.

  • Solution C: Isolate as a Salt. The most common and effective method for purifying and storing this amine is to isolate it as its hydrochloride salt.[12] After extraction of the free base, the organic solution can be treated with a solution of HCl in a solvent like ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, then purified by recrystallization.

Q: My amine product streaks badly on silica gel during column chromatography. How can I achieve better separation?

A: This is a classic problem with basic amines on acidic silica gel.

  • Solution A: Neutralize the Silica. Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic silanol groups, preventing strong adsorption and tailing of your amine.

  • Solution B: Use a Different Stationary Phase. Basic alumina is an excellent alternative to silica gel for the purification of basic compounds.

  • Solution C: Convert to a Protected Form. If chromatographic purification of the free amine is proving difficult, consider protecting it as a Boc-carbamate. The Boc-protected amine is much less polar and behaves well on silica gel. The protecting group can be easily removed later with acid (e.g., TFA or HCl).

IV. Experimental Protocols & Data

Protocol: Synthesis via One-Pot Curtius Rearrangement

This protocol describes the synthesis from 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Reagents & Conditions Summary

StepReagentStoichiometrySolventTemperatureTime (h)
13-Oxabicyclo[3.1.0]hexane-6-carboxylic acid1.0 eqAnhydrous TolueneRoom Temp-
2Triethylamine (Et₃N)1.1 eq-0 °C0.5
3Diphenylphosphoryl azide (DPPA)1.1 eq-0 °C to RT2
4Rearrangement--80-90 °C3-4
5Hydrolysis6M HCl (aq)-80-90 °C2

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) and anhydrous toluene.

  • Acyl Azide Formation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise, followed by the slow, dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). Caution: Azides are potentially explosive.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch, appearance of the azide stretch at ~2140 cm⁻¹).

  • Rearrangement to Isocyanate: Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 3-4 hours). The reaction progress can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak (~2250 cm⁻¹) in the IR spectrum.

  • Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add 6M aqueous HCl. Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2 hours to ensure complete hydrolysis of the isocyanate and any remaining intermediates.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with an organic solvent (e.g., DCM or EtOAc) to remove non-basic byproducts.

  • Isolation: Cool the acidic aqueous layer in an ice bath and carefully basify to pH > 10 with 4M NaOH. Extract the liberated free amine into DCM (e.g., 3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo at low temperature to yield the crude free amine.

  • Salt Formation & Purification: Dissolve the crude amine in a minimal amount of isopropanol. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by vacuum filtration, wash with cold ether, and dry to yield trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride as a white solid. Recrystallize from an appropriate solvent system (e.g., methanol/ether) for further purification.

V. References

  • RSC Publishing. (2025, March 4). Catalytic insertion of nitrenes into B–H bonds. RSC Publishing.

  • IJNRD. (2023, July 7). Recent Progress in Understanding the Role of Nitrenes in Synthesis: A Review. IJNRD.

  • Aakash Institute. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry. Aakash Institute.

  • NIH. (n.d.). Nitrene Radical Intermediates in Catalytic Synthesis. PMC.

  • ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate.

  • Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.

  • Perlego. (n.d.). Nitrene | Overview & Research Examples. Perlego.

  • Alfa Chemistry. (n.d.). Hofmann Rearrangement. Alfa Chemistry.

  • RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

  • Organic Syntheses. (2008, April 11). Working with Hazardous Chemicals. Organic Syntheses.

  • ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters.

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

  • Fluorochem. (n.d.). trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride. Fluorochem.

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed.

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Chemistry Steps.

  • ACS Publications. (2022, January 20). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. ACS Publications.

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Chemistry Steps.

  • PubMed. (2005, June 23). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. PubMed.

  • ACS Figshare. (2005, June 23). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Organic Letters.

  • NIH. (2012, April 23). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. PMC.

  • RSC Publishing. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. J. Chem. Soc., Perkin Trans. 1.

  • kmpharma.in. (n.d.). TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. K. M. Pharma Solution Private Limited.

  • Sigma-Aldrich. (n.d.). TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL. Sigma-Aldrich.

Sources

Technical Support Center: Separation of Cis and Trans Isomers of 6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the separation of cis and trans isomers of 6-Amino-3-oxabicyclo[3.1.0]hexane. This bicyclic amine is a critical building block in medicinal chemistry, and achieving high isomeric purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans isomers of 6-Amino-3-oxabicyclo[3.1.0]hexane?

The most effective and widely used methods are chromatographic.[2] Given the structural differences between the cis and trans diastereomers, both chiral and achiral chromatography can be effective. The primary techniques include:

  • Supercritical Fluid Chromatography (SFC): Often the preferred method for preparative scale separation due to its speed, lower solvent consumption, and high efficiency.[][4] Polysaccharide-based chiral stationary phases (CSPs) are highly effective.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for both analytical and preparative separations.[1][5] Polysaccharide-based CSPs are the most common starting point for developing a separation method.[6][7]

  • Gas Chromatography (GC): Can be used for analytical scale separation, typically after derivatizing the amino group to improve volatility and reduce peak tailing.

  • Diastereomeric Salt Crystallization: A classical resolution technique where the racemic amine mixture is reacted with a chiral acid to form diastereomeric salts.[2][8] These salts have different solubilities and can be separated by fractional crystallization.[9] This method is often explored for large-scale industrial processes.

Q2: What are the key structural features of 6-Amino-3-oxabicyclo[3.1.0]hexane that influence its separation?

The separation strategy is dictated by two main features:

  • Rigid Bicyclic Structure: The fused cyclopropane and tetrahydrofuran rings create a rigid structure with distinct spatial arrangements for the cis and trans isomers. This inherent difference in three-dimensional shape is what allows a chiral stationary phase to differentiate between them.[10]

  • Basic Amino Group: The primary amine is a basic site that can interact strongly with acidic sites (residual silanols) on silica-based stationary phases. This interaction is a common cause of significant peak tailing. Therefore, mobile phases are often modified with a basic additive, such as diethylamine (DEA), to ensure sharp, symmetrical peaks.[6]

Q3: Can I separate these isomers without chromatography?

Yes, diastereomeric salt crystallization is a viable non-chromatographic method.[2] The process involves:

  • Reacting the mixture of cis and trans isomers with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid).

  • This reaction forms two diastereomeric salts.

  • Due to their different physical properties, one salt will preferentially crystallize from a chosen solvent system.

  • The crystallized salt is then isolated, and the chiral acid is removed to yield the desired, purified isomer. This technique can be cost-effective at a large scale but often requires significant process optimization.[9]

Chromatography Troubleshooting Guide

This guide addresses common issues encountered during HPLC and SFC separation of 6-Amino-3-oxabicyclo[3.1.0]hexane isomers.

Issue 1: Poor or No Resolution Between Cis and Trans Isomers

Q: Why am I seeing co-elution or very poor resolution (Rs < 1.0) of my isomers on a chiral column?

A: This is the most common challenge and indicates that the chosen analytical conditions do not create a sufficient energetic difference between how each isomer interacts with the chiral stationary phase (CSP).[6] Separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[6][10]

Troubleshooting Steps:

  • Screen Different Chiral Stationary Phases (CSPs): The CSP is the most critical variable.[4][7] No single CSP is universal.[1] A systematic screening is the most effective approach.

    • Start with Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the most successful for a broad range of compounds and should be your starting point.[6][7]

    • Explore Different Selectors: If an amylose-based column fails, try a cellulose-based column, as they offer complementary selectivity.[7]

  • Optimize the Mobile Phase:

    • Vary the Organic Modifier (Co-solvent): In normal phase (HPLC) or SFC, the type and concentration of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) dramatically affect selectivity.[6][7] Systematically test each alcohol. Sometimes, a switch from isopropanol to ethanol can completely resolve co-eluting peaks.

    • Change the Chromatographic Mode: If normal-phase screening is unsuccessful, switch to reversed-phase or polar organic mode. Some isomers only separate in a specific mode.[7]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of interaction.

    • Test a Range: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lowering the temperature often, but not always, improves resolution by increasing the stability of the transient diastereomeric complexes.[6][7]

  • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.[6]

Issue 2: Significant Peak Tailing

Q: My peaks are broad and asymmetrical (tailing). What is causing this?

A: Peak tailing for this compound is almost always caused by the basic amino group interacting with acidic silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Add a Basic Modifier to the Mobile Phase: This is the most effective solution.

    • For Normal Phase/SFC: Add 0.1% to 0.2% diethylamine (DEA) or a similar amine to your mobile phase (both the alcohol and the non-polar solvent, or as a premixed additive in CO2 for SFC). The modifier will neutralize the active sites on the stationary phase, preventing the unwanted secondary interactions.[6]

    • For Reversed-Phase: Use a buffer or additive to control the pH. Keeping the pH high will ensure the silanol groups are deprotonated and less interactive.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.

    • Solution: Reduce the sample concentration or the injection volume and re-inject.[6][11]

  • Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]

Issue 3: Inconsistent Retention Times

Q: My retention times are shifting from one injection to the next. What should I check?

A: Drifting retention times typically point to a lack of system equilibration, changes in mobile phase composition, or leaks.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[10]

    • Solution: Flush the column with the mobile phase for at least 20-30 column volumes before starting your analysis. If you are using additives (like DEA), the equilibration time can be even longer due to "additive memory effects."[10]

  • Check Mobile Phase Preparation:

    • Solution: Ensure your mobile phase is well-mixed and degassed.[11] If using an isocratic mixture, prepare it manually in a single reservoir to avoid errors from the pump's proportioning valves.[11]

  • Inspect for Leaks: A small leak in the system can cause pressure fluctuations and lead to retention time variability.

    • Solution: Visually inspect all fittings for salt buildup (a sign of a leak) and perform a system pressure test.[11][12]

Data & Method Development

Table 1: Comparison of Primary Separation Techniques
TechniqueTypical ScaleAdvantagesDisadvantages
Chiral SFC Analytical & PreparativeFast, reduced organic solvent use, high efficiency, ideal for scale-up.[][4]Higher initial instrument cost.
Chiral HPLC Analytical & PreparativeWidely available, versatile (multiple modes), vast library of available CSPs.[1][5]Higher solvent consumption and cost, longer run times than SFC.
Diastereomeric Salt Crystallization Preparative & IndustrialLow cost for bulk production, simple equipment.[9]Requires extensive process development, may result in lower yield of one isomer.
Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening
ParameterHPLC (Normal Phase)SFC
Columns Amylose & Cellulose-based CSPs (e.g., Chiralpak® AD/AS, Chiralcel® OD/OJ)Amylose & Cellulose-based CSPs (same as HPLC)
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA), Ethanol (EtOH)Methanol, Ethanol, Isopropanol
Gradient/Isocratic Start with 80:20 (A:B) IsocraticStart with 20% Co-solvent
Modifier 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) in Co-solvent
Flow Rate 1.0 mL/min (Analytical)3.0 mL/min (Analytical)
Temperature 25 °C40 °C
Detection UV (e.g., 210 nm) or ELSD/CADUV (e.g., 210 nm) or ELSD/CAD

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Analytical Separation

This protocol outlines a systematic approach to developing a robust analytical method.

  • Column Selection: Select a set of 3-4 complementary polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.).

  • Initial Screening:

    • Equilibrate the first column with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol containing 0.1% DEA at a flow rate of 1.0 mL/min.[6]

    • Inject 5 µL of a 1 mg/mL sample solution.

    • If separation is poor, repeat the injection using Ethanol as the modifier instead of Isopropanol.

    • Repeat this screening process for each selected column.

  • Optimization:

    • Select the column/modifier combination that shows the best "hit" (baseline or partial separation).

    • Systematically adjust the percentage of the alcohol modifier in 2-5% increments to optimize the resolution (Rs) and retention factor (k').

    • If peaks are broad, ensure 0.1% DEA is present in both the hexane and alcohol portions of the mobile phase.

  • Validation: Once optimal conditions are found, confirm the method's robustness by slightly varying flow rate and temperature to ensure the separation is stable.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general workflow for separation via crystallization.

  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure acid. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (R)-(-)-Mandelic acid.

  • Solvent Screening: In small-scale vials, test the solubility of the starting amine mixture and the resolving agent in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water/alcohol mixtures).

  • Salt Formation:

    • Dissolve one equivalent of the cis/trans amine mixture in a suitable warm solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the amine solution while stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C.

    • If no crystals form, try adding an anti-solvent (a solvent in which the salts are less soluble) dropwise or scratching the inside of the flask.

  • Isolation and Analysis:

    • Isolate the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Liberate the free amine from both the crystalline material and the mother liquor by treating with a base (e.g., NaOH) and extracting with an organic solvent.

    • Analyze the isomeric purity of each fraction using the developed chiral HPLC/SFC method.

Workflow & Logic Diagrams

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization & Scale-Up cluster_2 Alternative Path Start Mixture of Cis/Trans Isomers Screen Screen CSPs & Mobile Phases (HPLC / SFC) Start->Screen Decision1 Separation Achieved? Screen->Decision1 Optimize Optimize Resolution (Rs) (Temp, Flow, % Modifier) Decision1->Optimize Yes Crystallize Diastereomeric Salt Crystallization Decision1->Crystallize No Scale Scale-Up to Preparative Column (SFC Preferred) Optimize->Scale Decision2 Purity > 99%? Scale->Decision2 Decision2->Optimize No, Re-optimize Pure Pure Isomers Isolated Decision2->Pure Crystallize->Decision2

G Start Problem: Poor/No Resolution (Rs < 1.0) CSP Step 1: Screen Different CSPs (Amylose vs. Cellulose) Start->CSP Check1 Resolution Improved? CSP->Check1 MobilePhase Step 2: Change Mobile Phase (EtOH vs. IPA vs. MeOH) Check2 Resolution Improved? MobilePhase->Check2 Temp Step 3: Vary Temperature (e.g., 15°C, 25°C, 40°C) Check3 Resolution Improved? Temp->Check3 Flow Step 4: Reduce Flow Rate Success Achieved Baseline Separation (Rs > 1.5) Flow->Success Check1->MobilePhase No Check1->Success Yes Check2->Temp No Check2->Success Yes Check3->Flow No Check3->Success Yes

References

  • Thakur, G. G. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Jibhe, P. R., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Miller, L. (2026, February 17). Chiral Separations. Pharmaceutical Technology. [Link]

  • Ashton, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Péter, A., et al. (2001, June 1). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Jenkins, G. J., et al. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. International Journal of Molecular Sciences. [Link]

  • Sayyed, F. B., & Toche, R. B. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research in Science and Technology. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Angewandte Chemie International Edition. [Link]

Sources

overcoming steric hindrance in trans-6-Amino-3-oxabicyclo[3.1.0]hexane coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN | Priority: HIGH

Introduction: The "Bicyclic Barrier"

Welcome to the Technical Support Center for the 3-oxabicyclo[3.1.0]hexane scaffold. You are likely here because standard coupling protocols (EDC/NHS, standard SNAr, or generic Pd-catalysis) have failed to deliver acceptable yields.

The Core Problem: While the trans-isomer places the 6-amino group in the exo orientation (pointing away from the concave face of the oxygen bridge), the amine remains attached to a cyclopropane ring fused to a tetrahydrofuran system. This creates a unique "Cone Angle" problem. The amine is technically primary, but the rigid bicyclic framework imposes steric demands similar to a hindered secondary amine (e.g., isopropyl or tert-butyl amine). Furthermore, the cyclopropyl nitrogen has increased


-character, slightly reducing its nucleophilicity compared to standard alkyl amines.

This guide provides three modular workflows to overcome these barriers.

Module 1: Amide Bond Formation (The Kinetic Wall)

Ticket #402: "Low conversion with EDC/HOBt or HATU. Product hydrolysis observed."

Root Cause Analysis

Standard coupling reagents (carbodiimides) form an O-acylisourea intermediate that is sterically sensitive. The bulky nucleophile (trans-6-amino-3-oxabicyclo[3.1.0]hexane) attacks this intermediate too slowly, allowing hydrolysis or rearrangement (N-acylurea formation) to compete.

Resolution Protocol: The High-Energy Activation Route

For this substrate, you must move up the energy landscape. We recommend T3P (Propylphosphonic anhydride) or Ghosez’s Reagent .

Method A: T3P Coupling (Recommended Start)

T3P acts as a kinetic scavenger, driving the reaction in a cyclic transition state that is less sensitive to steric bulk than HATU.

  • Stoichiometry: Acid (1.0 equiv), Amine (1.2 equiv), T3P (50% in EtOAc/DMF) (2.0 equiv), DIPEA (3.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Avoid DMF if workup is difficult, but use it if solubility is poor.

  • Procedure:

    • Dissolve Acid and Amine in solvent.

    • Add Base.[1] Cool to 0 °C.

    • Add T3P dropwise.

    • Critical Step: Allow to warm to RT and stir for 12–24h. If conversion <50% after 4h, heat to 50 °C. T3P is thermally stable.

Method B: Acid Chloride via Ghosez’s Reagent

If T3P fails, generate the acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This is milder than SOCl2 and produces neutral side products.

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv). Stir 1h at RT (monitor by TLC/MeOH quench).

  • Add the 3-oxabicyclo amine (1.2 equiv) and Et3N (2.0 equiv).

  • Catalyst: Add 10 mol% DMAP . The "Turbo-DMAP" effect is crucial here to shuttle the acyl group to the hindered amine.

Decision Matrix: Amide Coupling

AmideCoupling Start Start: Amide Coupling Fails CheckSol Is Acid Soluble in EtOAc? Start->CheckSol T3P Method A: T3P (50% in EtOAc) Temp: 0°C -> 50°C CheckSol->T3P Yes DMF_Route Use DMF/HATU Add HOAt (not HOBt) CheckSol->DMF_Route No CheckConv Conversion > 50%? T3P->CheckConv DMF_Route->CheckConv Success Isolate Product CheckConv->Success Yes Ghosez Method B: Ghosez's Reagent (In-situ Acid Chloride) CheckConv->Ghosez No DMAP Add 10-20 mol% DMAP (Acyl Transfer Catalyst) Ghosez->DMAP DMAP->Success

Caption: Workflow for overcoming steric hindrance in amide coupling. T3P is the primary escalation; Ghosez's reagent is the fail-safe.

Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Ticket #559: "No product with Pd(PPh3)4 or Pd(dppf). Starting material recovered."

Root Cause Analysis

The cyclopropyl amine is a "Goldilocks" nucleophile—too hindered for standard ligands, but not hindered enough to force reductive elimination on its own.

  • Coordination Issue: The amine struggles to displace the halide/ligand on the Pd(II) intermediate due to the bicyclic bulk.

  • Beta-Hydride Elimination: Cyclopropyl amines can undergo ring-opening or elimination if the catalytic cycle stalls.

Resolution Protocol: The "Pocket" Ligand Strategy

You need a ligand that creates a protective pocket to enforce reductive elimination but is electron-rich enough to facilitate oxidative addition.

Recommended System: BrettPhos or RuPhos with Pd-G3/G4 Precatalysts.

ComponentRecommendationScientific Rationale
Ligand BrettPhos (Primary Choice)Designed specifically for primary amines.[2] The bulky cyclohexyl/isopropyl groups prevent Pd-dimer formation and force the amine into the coordination sphere.
Alternative RuPhos Excellent for secondary amines or if the electrophile is a hindered aryl chloride.
Precatalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio and rapid activation at low temperature. Avoids the induction period of Pd2(dba)3.
Base NaOtBu or LHMDS Strong bases are required.[3] If functional groups are sensitive (e.g., esters), switch to Cs2CO3 in Dioxane at 100 °C.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows higher temps (102 °C) than THF and promotes solubility of the base.
Experimental Protocol (Micro-Scale Optimization)
  • Charge a vial with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G4 (2–5 mol%).

  • Evacuate and backfill with N2 (x3).

  • Add Dioxane (anhydrous, sparged). Concentration: 0.2 M.

  • Stir at RT for 10 min , then heat to 90 °C .

    • Note: The RT stir allows the precatalyst to activate and the amine to bind before thermal degradation pathways become accessible.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

Ticket #610: "Coupling to 2-chloropyridine. Reaction is sluggish."

Root Cause Analysis

For electron-deficient heterocycles (pyridines, pyrimidines), SNAr is preferred over Pd-coupling. However, the transition state for SNAr requires the nucleophile to approach perpendicular to the ring (Meisenheimer complex). The 3-oxabicyclo scaffold clashes with the ortho-substituents of the electrophile.

Resolution Protocol: Solvent Effects & Fluoride
  • Leaving Group Swap: If possible, use a Fluoro -heterocycle instead of Chloro. The C-F bond is stronger, but the high electronegativity lowers the LUMO, accelerating the rate-determining addition step, which is critical for hindered amines.

  • Solvent Switch: Use DMSO or NMP . These polar aprotic solvents stabilize the charged Meisenheimer intermediate.

  • The "HFIP Effect": For extremely difficult cases, use Hexafluoroisopropanol (HFIP) (or trifluoroethanol) as the solvent.

    • Mechanism:[2][3][4][5][6][7][8] HFIP hydrogen-bonds to the nitrogen of the pyridine/electrophile, pulling electron density and activating it for attack, while simultaneously solvating the leaving group.

SNAr Optimization Workflow

SNAr Start Start: S_NAr Coupling LG_Check Is LG Fluoride? Start->LG_Check Solvent_Std Try DMSO, 120°C DIPEA LG_Check->Solvent_Std Yes Switch_F Synthesize/Buy Fluoro-analog LG_Check->Switch_F No (Chloro/Bromo) HFIP_Route Try HFIP Solvent Reflux (58°C) Solvent_Std->HFIP_Route Fails Switch_F->Solvent_Std

Caption: Strategy for SNAr. Prioritize Fluoride leaving groups and polar solvents. HFIP is the specialist solvent for recalcitrant cases.

FAQ: Quick Troubleshooting

Q: Can I use reductive amination to attach this amine to a ketone? A: Yes, but it is slow. The imine formation step is the bottleneck due to sterics.

  • Fix: Use Ti(OiPr)4 (2.0 equiv) as a Lewis acid to force imine formation before adding the reducing agent (NaBH(OAc)3). Do not do "one-pot" without the pre-complexation step.

Q: My product is epimerizing. Is the trans configuration stable? A: The trans-cyclopropane is thermodynamically stable, but harsh bases (NaH, excess LHMDS) at high temps can cause epimerization at the bridgehead carbons, especially if an electron-withdrawing group (like a carbonyl) is attached to the amine nitrogen.

  • Fix: Switch to weaker bases (Cs2CO3, K3PO4) or non-basic coupling (T3P).

Q: How do I remove excess amine after the reaction? A: The amine is basic but lipophilic.

  • Fix: Use an SCX-2 (Strong Cation Exchange) cartridge. Load the reaction mixture in MeOH/DCM. Wash with MeOH (elutes non-basic impurities). Elute product/amine with 2M NH3 in MeOH. If the product is an amide (non-basic), the unreacted amine will stick to the column, and your product will elute in the first wash.

References

  • Trovafloxacin Synthesis (Scaffold Reactivity): Norris, T., et al. "Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives."[8] Journal of the Chemical Society, Perkin Transactions 1, 2000, 1615-1622.[8]

  • Buchwald-Hartwig Ligand Design (BrettPhos/RuPhos): Maitre, S., et al. "Buchwald-Hartwig Amination: A Guide to Ligand Selection." Catalysis Science & Technology, 2021. (General Reference for G3/G4 Precatalysts).

  • T3P in Amide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • HFIP in SNAr: Chamberland, S., et al. "Hexafluoroisopropanol as a distinct solvent for the SNAr reaction of electron-deficient aryl fluorides." Tetrahedron Letters, 2019.

  • Ghosez's Reagent Protocol: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Technical Support Center: Stability of trans-6-Amino-3-oxabicyclo[3.1.0]hexane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-6-Amino-3-oxabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous solutions.

Introduction

trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a bicyclic molecule with applications in medicinal chemistry and drug discovery. Its unique strained ring system, containing both an amine and an ether linkage, presents specific stability challenges, particularly in aqueous environments. Understanding these liabilities is critical for accurate experimental design, formulation development, and interpretation of biological data.

This guide will address common questions and issues related to the hydrolytic stability of this compound, providing both theoretical explanations and practical, step-by-step protocols for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for trans-6-Amino-3-oxabicyclo[3.1.0]hexane in aqueous solutions?

The primary stability concern is its susceptibility to hydrolysis, particularly under acidic conditions. The strained bicyclo[3.1.0]hexane ring system, while providing conformational rigidity, can be prone to ring-opening reactions when exposed to certain conditions.

Q2: How does pH affect the stability of this molecule?

The stability of trans-6-Amino-3-oxabicyclo[3.1.0]hexane is highly dependent on pH. Generally, cyclic aminals and similar structures exhibit increased rates of hydrolysis as the pH decreases.[1] This is because protonation of a nitrogen atom can induce hydrolysis.[1] While this specific molecule is not a cyclic aminal, the principle of acid-catalyzed hydrolysis of strained heterocyclic systems is relevant. The amino group can become protonated at lower pH, potentially influencing the molecule's electronic structure and susceptibility to nucleophilic attack by water. The compound is expected to be more stable in neutral to basic aqueous solutions.[1]

Q3: What role does temperature play in the degradation of this compound?

As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.[2] It is crucial to consider the intended storage and experimental conditions. Thermal degradation studies can help determine the need for temperature-controlled handling and storage.[2] For thermally labile compounds, heat can induce bond cleavage, rearrangements, and other degradation pathways.[2]

Q4: What are the likely degradation products?

While specific degradation pathways for this exact molecule are not extensively published, hydrolysis of the bicyclic system would likely lead to ring-opened products. The ether linkage could also be susceptible to cleavage under harsh acidic conditions. Identifying the degradation products is a key objective of forced degradation studies.

Troubleshooting Guide

Issue: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in your aqueous assay buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure your buffer pH is in the neutral to slightly basic range if possible.

    • Conduct a Preliminary Stability Check: Prepare a solution of your compound in the assay buffer. Analyze the concentration at time zero and after the duration of your assay using a suitable analytical method like LC-MS. A significant decrease in the parent compound concentration indicates instability.

    • Consider Stock Solution Solvent: If using a DMSO stock, minimize the percentage of DMSO in the final aqueous solution. While DMSO is a common solvent, high concentrations can sometimes influence reaction kinetics.

Issue: Loss of compound during sample preparation or storage.
  • Possible Cause: Hydrolysis in acidic mobile phases or during storage of aqueous samples.

  • Troubleshooting Steps:

    • Mobile Phase pH: If using reverse-phase HPLC, consider using a mobile phase with a neutral or slightly basic pH if your column chemistry allows.

    • Sample Storage: Store aqueous solutions of the compound at low temperatures (e.g., 4°C or -20°C) and for the shortest time necessary. For long-term storage, consider keeping it as a solid or in a non-aqueous solvent.

    • pH of Water for Dissolution: When preparing aqueous solutions, use purified, neutral pH water.

Experimental Protocols

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[3][4]

Protocol 1: pH-Dependent Hydrolytic Stability Assessment

This protocol outlines a general procedure for evaluating the stability of trans-6-Amino-3-oxabicyclo[3.1.0]hexane at different pH values.

Objective: To determine the rate of degradation of the compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride (or free base)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 0.01 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 0.01 M)

  • Phosphate or other suitable buffer systems for neutral pH

  • High-purity water

  • LC-MS grade solvents (e.g., acetonitrile, methanol)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH condition (e.g., pH 2, 4, 7, 9, 12), add a small aliquot of the stock solution to the respective aqueous medium to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Prepare a control sample (time zero) by immediately neutralizing an aliquot of the acidic and basic solutions and diluting it with mobile phase to halt the degradation.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately quench the reaction by neutralizing the sample (if acidic or basic) and/or diluting it with a cold mobile phase to prevent further degradation.

  • Analytical Quantification: Analyze the samples using a validated stability-indicating LC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. Determine the degradation rate constant and half-life.

Protocol 2: Analytical Method for Quantification

A sensitive and selective analytical method is crucial for stability studies. LC-MS/MS is a common and powerful technique for this purpose.

Objective: To develop an LC-MS/MS method for the quantification of trans-6-Amino-3-oxabicyclo[3.1.0]hexane.

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18, HILIC).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation from any potential degradants.

  • Flow Rate: Dependent on column dimensions.

  • Column Temperature: e.g., 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Determine the precursor ion (parent molecule) and a suitable product ion for quantification.

  • Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

Note: For highly polar molecules like this amine, derivatization may be necessary to improve retention on reversed-phase columns and enhance MS/MS response.[5]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability Data for trans-6-Amino-3-oxabicyclo[3.1.0]hexane at 40°C

pHHalf-life (hours)Degradation Rate Constant (k) (h⁻¹)
2.080.0866
4.0720.0096
7.0> 200< 0.0035
9.0> 200< 0.0035
12.01500.0046

Note: This data is illustrative and should be determined experimentally.

Visualization of Workflows

Degradation Pathway Logic

A trans-6-Amino-3-oxabicyclo[3.1.0]hexane in Aqueous Solution B Stress Condition (e.g., Low pH, High Temperature) A->B Exposure C Protonation of Amine/Ether B->C Induces D Nucleophilic Attack by Water C->D Facilitates E Ring Opening D->E F Degradation Products E->F

Caption: Logical flow of potential acid-catalyzed hydrolytic degradation.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Test Solutions (Different pH, Temp) A->B C Incubate at Controlled Temperature B->C D Sample at Time Intervals C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Quantify Parent Compound F->G H Calculate Degradation Rate G->H

Caption: Step-by-step workflow for conducting a stability study.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016, October 31). Vertex AI Search.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Forced Degradation Studies - MedCrave online. (2016, December 14). Vertex AI Search.
  • Bioanalysis of (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY379268) in rat plasma using derivatization liquid chromatography/mass spectrometry - PubMed. (n.d.). Vertex AI Search.

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural novelty of intermediates like trans-6-Amino-3-oxabicyclo[3.1.0]hexane presents both unique therapeutic opportunities and significant analytical challenges. As a constrained bicyclic amine, this molecule is a valuable building block for a new generation of therapeutics. However, its purity is a critical determinant of downstream success, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experimentally-grounded protocol for the purity validation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane using a robust High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization. We will explore the rationale behind the chosen methodology, present a detailed protocol, and compare its performance with alternative analytical techniques.

The primary analytical hurdle presented by trans-6-Amino-3-oxabicyclo[3.1.0]hexane is its lack of a significant UV-absorbing chromophore. This renders direct detection by standard HPLC-UV systems impractical for the low-level impurity profiling required in pharmaceutical quality control. To overcome this, a pre-column derivatization strategy is employed. This involves reacting the primary amine functionality of the target molecule with a labeling agent to form a derivative with strong UV absorbance or fluorescence, thereby enhancing detection sensitivity.[1]

For this guide, we have selected 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts rapidly with primary amines under mild alkaline conditions to form stable, highly fluorescent carbamate derivatives.[2][3] This approach not only facilitates sensitive detection but also increases the hydrophobicity of the analyte, making it well-suited for separation by reversed-phase HPLC.

I. Proposed HPLC Method for Purity Validation

The following protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4]

The overall workflow for the purity analysis is depicted in the diagram below. It encompasses sample preparation, automated pre-column derivatization, HPLC separation, and data analysis.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent mix_sample Mix Sample with Borate Buffer prep_sample->mix_sample prep_fmoc Prepare FMOC-Cl Reagent add_fmoc Add FMOC-Cl Reagent prep_fmoc->add_fmoc prep_borate Prepare Borate Buffer prep_borate->mix_sample mix_sample->add_fmoc react React for 5 min add_fmoc->react quench Quench (optional) react->quench inject Inject Derivatized Sample quench->inject separate Separate on C18 Column inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Automated workflow for HPLC purity analysis.

1. Reagents and Materials:

  • trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride Reference Standard and Sample

  • 9-fluorenylmethyl chloroformate (FMOC-Cl), 98%+ purity

  • Boric Acid (H₃BO₃), ACS grade

  • Sodium Hydroxide (NaOH), ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or equivalent (e.g., Milli-Q)

  • 0.45 µm syringe filters

2. Solution Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[4]

  • FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of acetonitrile. This solution is moisture-sensitive and should be prepared fresh daily.[4]

  • Sample/Standard Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the sample in 50.0 mL of diluent.

3. Automated Pre-column Derivatization Program: This procedure is best performed using a modern HPLC autosampler with programming capabilities to ensure high reproducibility.[4]

StepActionVolumePurpose
1Aspirate Borate Buffer20 µLTo buffer the reaction mixture.
2Aspirate Sample/Standard10 µLThe analyte solution.
3Aspirate FMOC-Cl Reagent20 µLTo initiate derivatization.
4Mix3 cyclesTo ensure complete reaction.
5Wait5 minAllow for complete derivatization.
6Inject5 µLInject the derivatized sample.

4. HPLC Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for the hydrophobic FMOC derivatives.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Provides good buffering capacity and peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is necessary to elute the derivatized analyte and potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector FluorescenceHighly sensitive detection for FMOC derivatives.
Excitation λ 265 nmOptimal excitation wavelength for the FMOC group.[3]
Emission λ 310 nmOptimal emission wavelength for the FMOC group.[3]
Injection Vol. 5 µL
  • Purity Calculation: The purity of the main peak is determined using the area percent method.

  • System Suitability: Before sample analysis, inject the derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

II. Comparison with Alternative Analytical Methods

While the proposed HPLC-FLD method is robust and sensitive, other techniques can also be considered for the analysis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane. The choice of method depends on the specific analytical requirements, such as the need for structural confirmation or chiral purity determination.

Analytical Method Principle Advantages Disadvantages Applicability to Target Analyte
HPLC with Fluorescence Detection (Proposed Method) Separation of FMOC-derivatized analyte on a C18 column with fluorescence detection.High sensitivity and selectivity for primary amines.[5] Robust and reproducible.Requires derivatization. Does not provide mass information.Excellent for routine purity testing and impurity profiling.
Gas Chromatography with FID/MS Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds. MS provides structural information.Requires derivatization for polar amines to improve volatility and peak shape.[6][7] Potential for on-column degradation.Good, with derivatization. Suitable for identifying volatile impurities and for orthogonal testing.
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).Directly determines enantiomeric purity.May require method development to find a suitable CSP. Can be less robust than achiral methods.Essential for controlling the stereochemical purity of the final product. Polysaccharide-based CSPs are a good starting point.[8][9][10]
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.High sensitivity and selectivity. Provides molecular weight and structural information.[11]Higher instrument cost and complexity.Excellent for impurity identification and structure elucidation, especially for unknown impurities.
III. In-depth Comparison and Rationale

For routine purity analysis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane, HPLC-FLD is generally superior to GC. The primary reason is the analyte's polarity and low volatility. Direct injection of the amine onto a standard GC column would likely result in poor peak shape (tailing) due to strong interactions with the stationary phase.[12][13] While derivatization can mitigate this, the aqueous compatibility and milder conditions of the HPLC derivatization make it a more straightforward and often more reproducible approach for this type of molecule. GC-MS, however, remains a powerful tool for the definitive identification of volatile or semi-volatile impurities that may be present.

The "trans" designation in trans-6-Amino-3-oxabicyclo[3.1.0]hexane refers to the relative stereochemistry of the amine group and the cyclopropane ring. However, the molecule is chiral and exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is the desired product. Therefore, an orthogonal analytical method to determine enantiomeric purity is crucial. Chiral HPLC, using a suitable chiral stationary phase, is the gold standard for this purpose.[14] The development of a chiral separation method should be considered a necessary and complementary part of the overall analytical control strategy.

logic_diagram cluster_analysis Analytical Control Strategy cluster_methods Recommended Methods Purity Purity & Impurity Profile HPLC_FLD HPLC-FLD (Proposed) Purity->HPLC_FLD Primary Method GC_MS GC-MS Purity->GC_MS Orthogonal EnantiomericPurity Enantiomeric Purity Chiral_HPLC Chiral HPLC EnantiomericPurity->Chiral_HPLC Required Identity Identity Confirmation LC_MS LC-MS/MS Identity->LC_MS Definitive

Caption: Recommended analytical methods for comprehensive quality control.

IV. Conclusion

The validation of purity for pharmaceutical intermediates like trans-6-Amino-3-oxabicyclo[3.1.0]hexane requires a robust and sensitive analytical method. The proposed HPLC method, incorporating pre-column derivatization with FMOC-Cl and fluorescence detection, offers an excellent solution for routine quality control. It is a highly sensitive, specific, and reproducible technique that can be readily validated according to ICH guidelines. For a comprehensive analytical package, this method should be supplemented with an orthogonal technique like GC-MS for impurity identification and, critically, a dedicated chiral HPLC method to control the enantiomeric purity of this key building block. This multi-faceted approach ensures the highest quality of the intermediate, paving the way for the successful development of safe and effective new medicines.

References

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Online. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • HPLC Derivatization Techniques. Scribd. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. [Link]

  • Analysis of Amines in GC. LabRulez GCMS. [Link]

  • Chiral Technologies Amino Acid Database. HPLC. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. [Link]

  • Gas Chromatographic Analysis of Aliphatic Amines and Imines. ACS Publications. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. MDPI. [Link]

Sources

Chiral Separation Validation for trans-6-Amino-3-oxabicyclo[3.1.0]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of trans-6-Amino-3-oxabicyclo[3.1.0]hexane enantiomers presents a distinct challenge in pharmaceutical analysis due to two factors: the molecule's lack of a strong UV chromophore and its high polarity. Traditional approaches often rely on pre-column derivatization to introduce a chromophore and increase retention on polysaccharide columns. However, this adds procedural complexity and kinetic error risks.

This guide advocates for Direct Chiral Chromatography using Immobilized Crown Ether Stationary Phases (e.g., CROWNPAK® CR-I) as the superior alternative. By exploiting the host-guest complexation mechanism specific to primary amines, this method achieves baseline resolution without derivatization, offering a more robust, accurate, and validatable workflow for drug development.

The Separation Challenge

The analyte, trans-6-Amino-3-oxabicyclo[3.1.0]hexane, is a rigid bicyclic primary amine.

  • Structural Constraint: The "trans" configuration fixes the relative stereochemistry, leaving the enantiomeric pair:

    
     and 
    
    
    
    .
  • Detection Hurdle: The absence of aromatic rings renders standard UV detection (

    
    ) ineffective.
    
  • Mechanistic Requirement: Standard Pirkle-type or Polysaccharide columns (Amylose/Cellulose) generally require

    
    -
    
    
    
    interactions or hydrogen bonding with specific functional groups that this aliphatic amine lacks.
Comparative Approaches
FeatureMethod A: Direct Crown Ether (Recommended) Method B: Pre-Column Derivatization Method C: Ligand Exchange (CLAC)
Principle Host-guest inclusion complexation of

Covalent attachment of chromophore (e.g., FDAA, OPA)Copper (II) complexation
Sample Prep Dilute and Shoot (Minimal)Complex reaction, incubation, quenchingMinimal
Selectivity (

)
High (> 1.5 typical)Variable; depends on diastereomer resolutionModerate
Detection Low UV (200-210 nm), CAD, or MSStandard UV / FluorescenceUV (Copper complex absorbs)
Risk Profile Low (Direct measurement)High (Kinetic resolution, reagent interference)Moderate (Copper incompatibility with MS)

Recommended Protocol: Immobilized Crown Ether[2]

The CROWNPAK® CR-I(+) column is selected because the chiral crown ether selector (18-crown-6 derivative) forms a specific inclusion complex with the protonated primary amine of the bicyclic system. The "I" denotes immobilization, allowing for a wider range of organic modifiers compared to older coated phases.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Daicel CROWNPAK® CR-I(+) (

    
    ).[1]
    
  • Mobile Phase:

    
     Acetonitrile : Aqueous 
    
    
    
    (pH 1.5).
    • Note: Acidic pH is critical to ensure the amine is fully protonated (

      
      ) for binding.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperatures can enhance resolution by stabilizing the complex).
    
  • Detection:

    • Primary: Charged Aerosol Detector (CAD) or MS (ESI+).

    • Secondary: UV at

      
       (requires high-purity solvents to minimize background noise).
      
Mechanism of Action

The separation is driven by the ammonium ion (


) fitting into the crown ether cavity. The chiral barriers on the crown ether discriminate between the 

and

spatial arrangements of the bicyclic ring.

SeparationMechanism

Validation Framework (ICH Q2)

To validate this method for regulatory submission, the following parameters must be established.

Specificity & Selectivity

Demonstrate that the method separates the enantiomers from each other and from potential synthesis impurities (e.g., cis-isomers).

ParameterAcceptance CriteriaExperimental Note
Resolution (

)

Baseline separation is essential for accurate quantitation of the minor enantiomer (0.1% level).
Tailing Factor (

)

Crown ether phases can exhibit tailing; mitigate by optimizing acid concentration.
Blank Interference No peaks at retention timeVerify solvent purity, especially for low-UV detection.
Linearity & Range

Since the goal is often enantiomeric purity (0.1% to 100%), linearity must cover the impurity range.

  • Range: 0.05% to 1.0% (relative to nominal concentration) for the impurity enantiomer.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
Accuracy (Recovery)

Perform spike recovery studies by doping the pure major enantiomer with known amounts of the minor enantiomer (e.g., at 0.1%, 0.5%, and 1.0% levels).

  • Acceptance:

    
     recovery.
    
Robustness (Expert Insight)

The critical parameter for Crown Ether columns is Temperature and Water Content .

  • Insight: Increasing temperature often decreases retention and resolution because the host-guest complex is exothermic. Validate at

    
    .
    
  • Insight: Water content in the mobile phase modulates the hydration of the ammonium ion. Ensure precise preparation of the organic/aqueous ratio.

Comparative Performance Analysis

The following table contrasts the recommended Direct Crown Ether method against the common Derivatization alternative (e.g., using Marfey's Reagent or OPA).

MetricDirect Analysis (Crownpak CR-I) Derivatization (OPA/Fluorescence)
Workflow Efficiency High: "Dilute and Shoot"Low: Requires reaction time, pH adjustment, and stability checks.
Quantitation Limit (LOQ) Moderate (depends on CAD/MS sensitivity)High: Fluorescence is extremely sensitive.
Stereochemical Integrity Absolute: No chemical modification.Compromised: Risk of racemization during derivatization reaction.
Cost per Sample Low (Solvents only)High (Expensive chiral reagents).
Throughput

per injection.

(Reaction + Run time).

Experimental Workflow Diagram

ValidationWorkflow

References

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016). Chiral Separation of Primary Amines on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Zhang, T., et al. (2014).[2] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A. [Link]

Sources

comparative binding affinity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane ligands

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Binding Affinity of trans-6-Amino-3-oxabicyclo[3.1.0]hexane Ligands

Executive Summary

The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold represents a critical exploration in the conformational restriction of glutamate analogs. While the 2-oxa isomers (e.g., LY379268 ) and carbocyclic analogs (e.g., LY354740 ) have established themselves as nanomolar-potency agonists for Group II metabotropic glutamate receptors (mGluR2/3), the 3-oxa variants offer a distinct structure-activity relationship (SAR) profile.

This guide objectively compares the binding affinity, receptor subtype selectivity, and physicochemical properties of the trans-6-amino-3-oxabicyclo[3.1.0]hexane class against its 2-oxa and carbocyclic counterparts. It highlights the "heteroatom positional effect"—how shifting the oxygen from position 2 to 3 alters the hydrogen bond vector and steric fit within the Venus Flytrap Domain (VFD) of mGluRs.

Structural Basis of Affinity: The "Oxa" Switch

To understand the binding data, one must first grasp the structural logic. These ligands are conformationally rigid analogs of L-glutamate. The bicyclo[3.1.0]hexane core locks the glutamate backbone into a specific rotamer, reducing the entropy penalty upon binding.

  • Carbocyclic (LY354740): The baseline rigid scaffold. High affinity, but lipophilicity can limit bioavailability.

  • 2-Oxa (LY379268): Oxygen at position 2 (adjacent to bridgehead).[1] This atom acts as a hydrogen bond acceptor for specific residues (e.g., Ser/Thr) in the mGluR binding pocket, often increasing affinity by 5–10 fold over the carbocycle.

  • 3-Oxa (The Topic): Oxygen at position 3 (apex of the five-membered ring). This modification alters the dipole moment and the vector of potential H-bonding. In many mGluR subtypes, this position tolerates bulk but does not benefit from the specific H-bond network seen with the 2-oxa placement, often resulting in altered selectivity (e.g., shifts toward Group III mGluRs or reduced potency at mGluR2).

SAR Logic Diagram

SAR_Logic Glutamate L-Glutamate (Flexible Endogenous Ligand) Restriction Conformational Restriction (Bicyclo[3.1.0]hexane) Glutamate->Restriction Entropy Reduction Carbocycle Carbocyclic Scaffold (LY354740) Ki (mGlu2) ≈ 20-50 nM Restriction->Carbocycle Oxa_Sub Heteroatom Substitution (Solvation & H-Bonding) Restriction->Oxa_Sub Pos_2 2-Oxa Position (LY379268) Optimal H-Bond Acceptor Ki (mGlu2) < 10 nM Oxa_Sub->Pos_2 Proximal to Bridgehead Pos_3 3-Oxa Position (Topic) Altered Vector/Sterics Variable Affinity/Selectivity Oxa_Sub->Pos_3 Distal to Bridgehead

Figure 1: Structural decision tree illustrating the divergence in affinity based on heteroatom placement within the bicyclic core.

Comparative Data Analysis

The following table synthesizes binding affinity (


) and functional potency (

) data derived from radioligand displacement assays (typically

-LY341495 or

-Glutamate) and GTP

S functional assays.

Table 1: Comparative Profile of Bicyclo[3.1.0]hexane Ligands

Feature3-Oxa Analog (Topic)2-Oxa Analog (LY379268)Carbocycle (LY354740)
Core Structure trans-6-amino-3-oxabicyclo[3.1.0]trans-4-amino-2-oxabicyclo[3.1.0](+)-2-aminobicyclo[3.1.0]
mGluR2 Affinity (

)
> 100 nM (Est.)2.5 – 9.0 nM 20 – 50 nM
mGluR3 Affinity (

)
Variable 1.0 – 5.0 nM 10 – 30 nM
Selectivity Potential Group III overlapHighly Selective (Group II)Highly Selective (Group II)
Bioavailability High (Polarity)High (Oral > 40%)Moderate (Oral ~ 40%)
Key Mechanism Steric tolerance probeH-bond acceptor (Ser165/Thr188)Hydrophobic packing

Note: Data for the specific "6-amino-3-oxa" variant is often experimental. Values for LY379268 and LY354740 are aggregated from Monn et al. (1999) and Schoepp et al. (1999).

Key Insight: The 2-oxa position (LY379268) is generally superior for mGluR2/3 affinity because the oxygen atom aligns perfectly with a serine residue in the receptor's binding pocket, acting as a critical anchor. The 3-oxa position lacks this specific interaction, often rendering it less potent for Group II receptors but potentially useful for exploring Group III (mGluR4/8) pockets which have different steric requirements.

Experimental Protocol: Radioligand Displacement Assay

To verify the binding affinity of a trans-6-amino-3-oxabicyclo[3.1.0]hexane derivative, you must perform a competition binding assay. This protocol uses


-LY341495 , a high-affinity antagonist, to label the orthosteric site.
Protocol Workflow
  • Membrane Preparation:

    • Transfect CHO-K1 or HEK293 cells with human mGluR2 or mGluR3 cDNA.

    • Harvest cells and homogenize in ice-cold Tris-sucrose buffer.

    • Centrifuge (40,000 x g) to isolate membranes. Resuspend in assay buffer.

  • Assay Buffer Formulation (Critical):

    • Composition: 10 mM Tris-HCl (pH 7.4), 1.2 mM MgCl

      
      , 2 mM CaCl
      
      
      
      .
    • Note: Avoid high Na

      
       concentrations if looking for agonist high-affinity states, though antagonist radioligands like LY341495 are less sensitive to G-protein coupling states.
      
  • Incubation:

    • Total Binding: Membrane +

      
      -LY341495 (1-2 nM).
      
    • Nonspecific Binding (NSB): Add 10

      
      M L-Glutamate or 1 
      
      
      
      M LY354740 (saturating concentration).
    • Test Compounds: Add increasing concentrations (

      
       to 
      
      
      
      M) of the 3-oxa ligand.
    • Conditions: Incubate for 60 minutes at 4°C (to prevent uptake/degradation) or Room Temp (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce nonspecific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Workflow Diagram

Binding_Assay Prep Membrane Prep (hGluR2/3 CHO Cells) Mix Incubation (Membranes + [3H]-Ligand + Test Cmpd) Prep->Mix Equil Equilibrium (60 min @ 4°C) Mix->Equil Filter Filtration (GF/B Filters + PEI) Equil->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 2: Step-by-step workflow for the radioligand displacement assay to determine Ki values.

Functional Implications & Selectivity

While binding affinity (


) tells you how tightly the molecule sticks, functional potency (

) tells you if it activates the receptor.
  • Agonist vs. Antagonist: Most 6-amino-bicyclo[3.1.0]hexane derivatives are agonists .

  • GTP

    
    S Binding:  The 3-oxa analogs should be tested for their ability to stimulate 
    
    
    
    -GTP
    
    
    S binding. A partial agonist profile (Emax < 100%) is common for analogs that do not perfectly stabilize the closed VFD conformation.
  • Selectivity Window: The 3-oxa scaffold is less selective for mGluR2 vs. mGluR3 compared to the 2-oxa scaffold. This is critical for drug development, as mGluR2 is often the preferred target for antipsychotic activity, while mGluR3 involves glial protection.

References

  • Monn, J. A., et al. (1999).[2][3] Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors.[2][4] Journal of Medicinal Chemistry. Link

  • Schoepp, D. D., et al. (1999).[2] Pharmacological characterization of LY379268, a potent and selective group II metabotropic glutamate receptor agonist.[4] Neuropharmacology. Link

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist.[5] Journal of Medicinal Chemistry. Link

  • Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Journal of Medicinal Chemistry. Link

Sources

Comparative Analysis of FTIR Sampling Modalities for the Characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The characterization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane presents a unique challenge in vibrational spectroscopy. As a rigid bicyclic scaffold featuring a strained cyclopropane ring fused to a tetrahydrofuran moiety, this molecule serves as a critical pharmacophore in the development of metabotropic glutamate receptor (mGluR) agonists and antiviral agents.[1]

The structural integrity of the [3.1.0] system is defined by significant angle strain (~27 kcal/mol) and specific electronic orbital hybridization (high s-character in cyclopropyl C-H bonds).[1] Consequently, the choice of Infrared (IR) sampling technique—Attenuated Total Reflectance (ATR) versus KBr Transmission —is not merely a matter of convenience but a determinant of spectral fidelity.

Target Analyte Profile
FeatureChemical MoietyIR Diagnostic Region (cm⁻¹)Structural Implication
A Cyclopropane Ring3000–3100 (C-H stretch)High angle strain; "Alkene-like" C-H bonds.[1]
B Ether Linkage (Oxolane)1050–1150 (C-O-C stretch)Rigid ether bridge; intense dipole change.[1]
C Primary Amine (Salt)*2600–3200 (Broad N-H)Typically isolated as HCl salt; hygroscopic.[1]
D Bicyclic Skeleton< 1000 (Ring deformation)"Fingerprint" region; conformation dependent.[1]

*Note: This guide assumes the analyte is in its stable hydrochloride salt form (


), the standard intermediate in drug development.[1]

Technical Comparison: ATR vs. KBr Transmission[1][2][3]

In the context of trans-6-Amino-3-oxabicyclo[3.1.0]hexane, we must weigh the risk of lattice disruption (ATR pressure) against hygroscopic interference (KBr pelleting).[1]

Method A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard for High-Throughput Screening.[1]

  • Mechanism: The sample is pressed against a high-refractive-index Diamond/ZnSe crystal.[1] An evanescent wave penetrates ~2 µm into the sample.[1]

  • Advantages for [3.1.0] Systems:

    • Zero Moisture Uptake: Critical for the amine salt form.[1] KBr is hygroscopic and will pull atmospheric water into the pellet, creating broad -OH bands that obscure the critical Amine N-H stretching region (3000–3400 cm⁻¹).[1] ATR eliminates this variable.

    • Preservation of Polymorphs: Rapid analysis prevents polymorphic transitions that can occur during the high-pressure grinding required for KBr.[1]

  • Limitations: Lower sensitivity for minor impurity bands; potential peak shifts due to dispersion effects (anomalous dispersion) near strong ether absorptions.[1]

Method B: KBr Pellet Transmission

The Classical High-Sensitivity Approach.[1][2]

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][2] Light passes through the sample.[1][3]

  • Advantages for [3.1.0] Systems:

    • Resolution: Superior signal-to-noise (S/N) ratio. This is vital for resolving the sharp, weak cyclopropyl C-H stretching modes (~3050 cm⁻¹) which often ride on the shoulder of the massive ammonium envelope.[1]

    • Library Compatibility: Most historical spectral databases are built on transmission data.[1]

  • Limitations: High risk of "water masking" (hydroscopic KBr + hygroscopic amine salt = opaque O-H region).[1]

Comparative Data Matrix
Performance MetricDiamond ATRKBr TransmissionWinner for [3.1.0] Hexane
Sample Preparation Time < 1 minute15–20 minutesATR
Hygroscopic Immunity High (Closed system)Low (KBr absorbs

)
ATR (Critical for Amine Salts)
Spectral Resolution Moderate (2–4 cm⁻¹)High (0.5–1 cm⁻¹)KBr
Cyclopropyl C-H Detection Difficult (low intensity)Excellent (high pathlength)KBr
Sample Recovery 90–100%0% (Destructive)ATR

Decision Logic & Workflow

The following decision matrix illustrates the logical pathway for selecting the correct modality based on your specific analytical goal (e.g., QC release vs. Structural Elucidation).

IR_Decision_Matrix Start Start: Analyze trans-6-Amino-3-oxabicyclo[3.1.0]hexane Goal Define Analytical Goal Start->Goal QC Routine QC / ID Test Goal->QC Quick ID Struct Structural Elucidation / Impurity ID Goal->Struct Detailed Analysis ATR_Path Select Diamond ATR QC->ATR_Path KBr_Path Select KBr Transmission Struct->KBr_Path Reason_ATR Reason: Speed, No Water Interference ATR_Path->Reason_ATR Reason_KBr Reason: Max Resolution of Cyclopropyl C-H KBr_Path->Reason_KBr

Figure 1: Decision matrix for selecting the optimal IR sampling technique based on analytical requirements.

Detailed Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition

Recommended for Routine Identification and Purity Checks.[1]

  • System Prep: Clean the Diamond crystal with isopropanol.[1] Ensure the energy throughput is >95% of the open beam background.

  • Background Scan: Collect a 32-scan background (air) at 4 cm⁻¹ resolution.[1]

  • Sample Loading: Place approximately 10 mg of the trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride onto the crystal center.

  • Compression: Apply pressure using the slip-clutch tower.[1]

    • Critical Step: Monitor the live preview.[1] Increase pressure until the strongest band (likely the C-O-C ether stretch at ~1100 cm⁻¹) reaches 0.4–0.6 Absorbance units.[1] Do not over-tighten , as high pressure can shift the sensitive crystal lattice vibrations.[1]

  • Acquisition: Scan 64 times (co-add) to improve S/N ratio.

  • Correction: Apply "ATR Correction" (an algorithm that adjusts band intensity based on the wavelength-dependent depth of penetration) to make the spectrum comparable to transmission libraries.

Protocol B: Anhydrous KBr Pellet Fabrication

Recommended for resolving the Cyclopropyl C-H stretch.[1]

  • Drying: Pre-dry analytical grade KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio: Mix 2 mg of analyte with 200 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Why? You must reduce particle size to <2 µm (smaller than the IR wavelength) to avoid Christiansen scattering effects (sloping baseline), but avoid grinding too long to prevent moisture absorption.

  • Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute to remove trapped moisture.[1] Press at 8–10 tons for 2 minutes.

  • Validation: The resulting pellet must be transparent (glass-like), not milky. A milky pellet indicates moisture or crystal fractures.[1]

Spectral Interpretation Guide

When analyzing the data, look for these specific "fingerprint" markers that confirm the trans-6-Amino-3-oxabicyclo[3.1.0]hexane structure.

Spectral_Assignment Amine Amine Salt (-NH3+) Freq1 2600-3200 cm-1 (Broad Envelope) Amine->Freq1 N-H Stretch Cyclo Cyclopropane Ring Freq2 3010-3060 cm-1 (Weak, Sharp Shoulder) Cyclo->Freq2 C-H Stretch (Strain) Ether Ether Bridge (C-O-C) Freq3 1050-1150 cm-1 (Strong, Sharp) Ether->Freq3 C-O Stretch

Figure 2: Key spectral assignments.[1] Note that the Cyclopropane C-H (Freq2) is the most difficult to resolve due to the overlapping Amine envelope (Freq1).

Critical Analysis Points:
  • The "Strain" Shift: Normal alkyl C-H stretches appear below 3000 cm⁻¹.[1] However, the cyclopropane C-H bonds possess significant s-character (similar to alkenes), shifting their absorption to 3010–3060 cm⁻¹ .[1]

    • Diagnostic Check: If you see a small, sharp peak just above 3000 cm⁻¹ emerging from the broad ammonium slope, you have confirmed the intact cyclopropane ring.[1]

  • The Ether Anchor: The C-O-C stretch of the tetrahydrofuran ring will likely be the strongest peak in the fingerprint region (1000–1200 cm⁻¹).[1]

  • Amine Salt Confirmation: Look for the "Amine Salt Combination Band" often found between 2000–2500 cm⁻¹ (weak overtones), and the N-H bending (scissoring) mode near 1600 cm⁻¹.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR frequency assignment).

  • NIST Chemistry WebBook. IR Spectrum of 6-Oxabicyclo[3.1.0]hexane. National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • Wiberg, K. B. (1996).[1] The structure and energetics of cyclopropane and other small ring systems. In The Chemistry of the Cyclopropyl Group. (Detailed physics on cyclopropane ring strain and vibrational shifts).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 2
trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.